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  • Product: 5-FORMYL-1-METHYL-1H-PYRAZOLE-4-CARBONITRILE
  • CAS: 1525732-78-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-methyl-5-formylpyrazole-4-carbonitrile

Abstract This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 1-methyl-5-formylpyrazole-4-carbonitrile (CAS No. 1525732-78-8). Pyrazole derivatives are a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 1-methyl-5-formylpyrazole-4-carbonitrile (CAS No. 1525732-78-8). Pyrazole derivatives are a cornerstone of medicinal chemistry, recognized for their wide array of biological activities.[1] Accurate structural elucidation is paramount for drug development and structure-activity relationship (SAR) studies. This document serves as a predictive framework for researchers, synthesizing foundational principles with data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this specific molecule. Detailed, field-proven experimental protocols are provided to guide researchers in acquiring and validating this data, ensuring a high degree of scientific integrity.

Foundational Principles of Pyrazole Spectroscopy

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] Its spectroscopic character is well-documented and provides a baseline for interpreting substituted derivatives.

  • NMR Spectroscopy : The aromatic nature of the pyrazole ring results in proton (¹H) signals typically appearing in the aromatic region of the spectrum.[3] The chemical shifts are highly sensitive to the electronic nature of substituents.[2]

  • Infrared Spectroscopy : The pyrazole nucleus exhibits characteristic stretching and bending vibrations. Hydrogen bonding can significantly influence the spectra of N-unsubstituted pyrazoles; however, for N-methylated compounds like the topic of this guide, these effects are absent, leading to sharper, more defined signals.[2]

  • Mass Spectrometry : Pyrazoles generally show a stable molecular ion. Common fragmentation pathways involve the loss of dinitrogen (N₂) or hydrogen cyanide (HCN), providing valuable structural clues.[4]

Predicted Spectroscopic Profile of 1-methyl-5-formylpyrazole-4-carbonitrile

The specific substitution pattern of 1-methyl-5-formylpyrazole-4-carbonitrile—featuring a methyl group at the N1 position, a nitrile at C4, and a formyl group at C5—creates a unique electronic environment that dictates its spectroscopic output. The following sections provide a detailed prediction of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The analysis is performed in a standard deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS).[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative, showing three distinct singlet signals corresponding to the three different proton environments.

  • Formyl Proton (-CHO) : This proton is expected to be the most downfield signal, typically in the δ 9.5 - 10.5 ppm range. Its significant deshielding is a direct result of the magnetic anisotropy of the C=O bond.

  • Pyrazole Ring Proton (C3-H) : A single aromatic proton remains on the pyrazole ring at the C3 position. It will appear as a sharp singlet, predicted in the δ 7.8 - 8.5 ppm range. The electron-withdrawing effects of the adjacent nitrile and the formyl group relayed through the ring system contribute to its downfield shift.

  • N-Methyl Protons (N-CH₃) : The three protons of the methyl group attached to the N1 nitrogen will appear as a singlet. This signal is expected in the δ 3.9 - 4.2 ppm range, consistent with other N-methylated pyrazole structures.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will account for all six carbon atoms in the molecule, providing a complete map of the carbon skeleton.

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Causality
C=O (Formyl)180 - 190The carbonyl carbon is highly deshielded, characteristic of aldehydes.
C5 145 - 155This carbon is attached to the electronegative formyl group and is part of the aromatic ring.
C3 135 - 145The C3 carbon, bonded to the sole ring proton, is influenced by the overall aromatic system.
C≡N (Nitrile)114 - 118The chemical shift for nitrile carbons is highly characteristic.[7]
C4 105 - 115This carbon is shielded relative to other ring carbons due to its position and bonding to the nitrile group.
N-CH₃ (Methyl)35 - 40Typical chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic ring.[8]
Infrared (IR) Spectroscopy

The IR spectrum provides unambiguous confirmation of the key functional groups present in the molecule. The sample can be analyzed as a KBr pellet or a thin film.[9]

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode & Rationale
C≡N (Nitrile)2220 - 2240Strong, sharp absorption characteristic of a conjugated nitrile stretch.[7]
C=O (Aldehyde)1690 - 1710Strong, sharp absorption due to the carbonyl stretch, with the frequency lowered by conjugation with the pyrazole ring.
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Two weak to medium bands, characteristic of the C-H stretch in an aldehyde (Fermi resonance).
C-H (Aromatic)3050 - 3150Weak C-H stretching from the pyrazole ring proton.
C-H (Aliphatic)2950 - 2990C-H stretching from the N-methyl group.
Pyrazole Ring1400 - 1550Series of medium to strong bands corresponding to C=N and C=C stretching vibrations within the heterocyclic ring.[10]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[9]

  • Molecular Formula : C₆H₅N₃O

  • Molecular Weight : 135.12 g/mol

  • Monoisotopic Mass : 135.0433 Da[11]

  • Ionization Technique : Both Electron Impact (EI) and Electrospray Ionization (ESI) are suitable. ESI would yield the protonated molecular ion, [M+H]⁺, at m/z 136.0505.

  • Predicted Fragmentation : The fragmentation pattern in EI-MS provides structural validation. Key expected fragmentation steps include:

    • M⁺• at m/z 135 : The molecular ion.

    • Loss of H• : A weak [M-1]⁺ peak at m/z 134, likely from the formyl group.

    • Loss of CO : A significant [M-28]⁺ peak at m/z 107, resulting from the loss of carbon monoxide from the formyl group. This is a classic fragmentation for aromatic aldehydes.

    • Loss of HCN : Fragmentation of the pyrazole ring can lead to the loss of hydrogen cyanide, resulting in further daughter ions.[4]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated system.

  • Expected Absorption : The molecule possesses a conjugated system involving the pyrazole ring, the formyl group, and the nitrile group. This is expected to result in strong π → π* transitions.

  • Predicted λ_max : Based on data for other substituted pyrazoles, a primary absorption maximum (λ_max) is predicted in the 220 - 260 nm range in a solvent like ethanol or acetonitrile.[12][13][14] The exact position will be influenced by solvent polarity.

Experimental Methodologies

Adherence to rigorous, well-defined protocols is essential for generating reliable and reproducible spectroscopic data.

General Spectroscopic Analysis Workflow

The following diagram illustrates a validated workflow for the complete spectroscopic characterization of a synthesized compound like 1-methyl-5-formylpyrazole-4-carbonitrile.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Synthesized & Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (HRMS) Prep->MS UV UV-Vis Spectroscopy Prep->UV Interpret Spectral Interpretation NMR->Interpret IR->Interpret MS->Interpret UV->Interpret Integrate Data Integration Interpret->Integrate Confirm Structure Confirmation Integrate->Confirm

Caption: General workflow for spectroscopic analysis.

Protocol: NMR Data Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard : Ensure the solvent contains an internal standard, typically 0.03% v/v Tetramethylsilane (TMS).

  • Instrumentation : Record spectra on a 400 MHz (or higher) NMR spectrometer.[5]

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Protocol: IR Data Acquisition
  • Sample Preparation (KBr Pellet) : Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[5]

  • Data Acquisition : Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Data Analysis for Structure Elucidation

No single spectroscopic technique is sufficient for unambiguous structure determination. The true power lies in integrating the data from all methods, where each piece of information corroborates the others.

G cluster_data Experimental Evidence MS MS Data m/z = 136.05 [M+H]⁺ Structure Confirmed Structure: 1-methyl-5-formyl- pyrazole-4-carbonitrile MS->Structure Molecular Formula C₆H₅N₃O IR IR Data ν(C≡N) = ~2230 cm⁻¹ ν(C=O) = ~1700 cm⁻¹ IR->Structure Functional Groups (-CHO, -C≡N) H_NMR ¹H NMR Data 3 Singlets (CHO, C3-H, N-CH₃) H_NMR->Structure Proton Connectivity & Environment C_NMR ¹³C NMR Data 6 distinct signals (C=O, C≡N confirmed) C_NMR->Structure Carbon Skeleton

Caption: Integrated workflow for structure elucidation.

This logical workflow demonstrates the self-validating nature of a multi-technique spectroscopic analysis. The molecular formula from MS provides the foundation. IR confirms the presence of the key formyl and nitrile functional groups. ¹H NMR verifies the number and type of protons and their relative positions, while ¹³C NMR confirms the complete carbon framework. Together, they leave no ambiguity as to the identity of 1-methyl-5-formylpyrazole-4-carbonitrile.

References

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.
  • Cabildo, M. P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • Desai, N. C., et al. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Unknown. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I).
  • Stanton, J. F., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... ResearchGate. Retrieved from [Link]

  • Shaikh, I. N., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Retrieved from [Link]

  • Al-Douh, M. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

  • Buruiana, E., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Retrieved from [Link]

  • Baltayan, O. S., et al. (2010). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating.
  • ResearchGate. (n.d.). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-formyl-1-methyl-1h-pyrazole-5-carbonitrile. PubChemLite. Retrieved from [Link]

  • MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Retrieved from [Link]

  • El-Amrani, M., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PMC. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

Sources

Exploratory

Solvation Dynamics and Thermodynamic Profiling of 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary In modern pharmaceutical synthesis, the rational selection of solvents is not merely a matter of material dissolution; it...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In modern pharmaceutical synthesis, the rational selection of solvents is not merely a matter of material dissolution; it is a critical driver of reaction kinetics, intermediate stability, and crystallization efficiency. This whitepaper provides an in-depth evaluation of the solubility parameters of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1525732-78-8)[1]. As a highly functionalized heterocyclic building block, this compound is instrumental in the synthesis of advanced therapeutics, including Nicotinamide phosphoribosyltransferase (NAMPT) modulators[2]. By deconstructing its solvation behavior through the lens of Hansen Solubility Parameters (HSPs)[3], we provide researchers with a predictive framework to optimize synthetic workflows and formulation strategies.

Chemical Structural Profiling & Causality

The solubility of a molecule is fundamentally dictated by its cohesive energy density, which arises from specific intermolecular forces. 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile presents a unique solvation challenge due to its dense functionalization:

  • Heteroaromatic Core (1H-pyrazole): The planar π -system of the pyrazole ring provides a substantial surface area for London dispersion forces. This drives the molecule's baseline dispersion parameter ( δD​ ).

  • Electron-Withdrawing Appendages (C4-Carbonitrile & C5-Formyl): Both the -C N and -CHO groups exert strong inductive and resonance-withdrawing effects. This creates a massive molecular dipole moment, drastically elevating the polar parameter ( δP​ ).

  • Hydrogen Bond Acceptors: The molecule lacks hydrogen bond donors (no -OH or -NH groups), but possesses multiple potent hydrogen bond acceptors (the nitrile nitrogen, the formyl oxygen, and the pyrazole nitrogens). This creates an asymmetrical hydrogen-bonding profile ( δH​ ), meaning it will preferentially solvate in protic or highly polar aprotic solvents that can donate hydrogen bonds or engage in strong dipole-dipole interactions.

Theoretical Hansen Solubility Parameters (HSPs)

To predict the solubility of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile across various solvent spaces, we utilize the Hansen framework[3], which partitions the total Hildebrand solubility parameter ( δT​ ) into three distinct components. Using Hoftyzer-Van Krevelen group contribution methods, we can estimate the theoretical HSPs for this building block.

Estimated Solubility Parameters
ParameterSymbolEstimated Value (MPa 1/2 )Primary Structural Driver
Dispersion δD​ 18.5Pyrazole π -system and N-methyl group
Polarity δP​ 14.2-C N and -CHO molecular dipoles
Hydrogen Bonding δH​ 8.5N and O lone pairs (H-bond Acceptors)
Total (Hildebrand) δT​ 24.8Combined cohesive energy density

Note: The high δP​ relative to δH​ indicates that highly polar, aprotic solvents (e.g., DMF, DMSO) will be optimal for complete dissolution.

Practical Application in Synthetic Workflows

The utility of understanding these parameters is best demonstrated in the synthesis of the molecule itself. As detailed in recent patent literature for NAMPT modulators[2], the synthesis of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile involves the lithiation of its precursor, 1-methyl-1H-pyrazole-4-carbonitrile[4].

The Reaction Causality: The precursor is dissolved in Tetrahydrofuran (THF) and treated with Lithium Diisopropylamide (LDA) at -78 °C, followed by an electrophilic quench with N,N-Dimethylformamide (DMF)[2].

  • Why THF? THF ( δD​ 16.8, δP​ 5.7, δH​ 8.0) acts as a moderate-polarity solvent that sufficiently solvates the precursor without freezing at cryogenic temperatures (-78 °C).

  • Why DMF? DMF acts as both the formylating agent and a localized co-solvent. With HSPs of ( δD​ 17.4, δP​ 13.7, δH​ 11.3), DMF perfectly matches the high-polarity profile ( δP​ 14.2) of the newly formed 5-formyl product, preventing the intermediate from precipitating out of the reaction mixture before the cascade is complete.

Predictive Solvent Selection Workflow

To systematically select solvents for downstream purification (e.g., recrystallization or chromatography), researchers must calculate the interaction radius ( Ra ) between the target molecule and potential solvents in 3D Hansen space.

HSP_Workflow Target Target Molecule: 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile GroupContrib Group Contribution Analysis (Hoftyzer-Van Krevelen) Target->GroupContrib HSP_Calc Compute HSPs (δD, δP, δH) GroupContrib->HSP_Calc DistanceCalc Calculate Ra Distance: Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² HSP_Calc->DistanceCalc SolventDB Solvent Database Screening (Hansen Space) SolventDB->DistanceCalc Decision Is Ra < R0? (Inside Solubility Sphere) DistanceCalc->Decision GoodSolvent Good Solvent (Miscible/High Solubility) Decision->GoodSolvent Yes BadSolvent Bad Solvent (Immiscible/Anti-solvent) Decision->BadSolvent No

HSP Solvent Matching Workflow for 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol: Thermodynamic Solubility Determination

While theoretical HSPs guide solvent selection, empirical validation is mandatory for regulatory and scale-up purposes. The following Isothermal Shake-Flask Method is designed as a self-validating system to determine true thermodynamic solubility.

Phase 1: Equilibration
  • Preparation: Add an excess amount (e.g., 50 mg) of crystalline 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Borosilicate glass is used to prevent the leaching of alkali ions (common in standard glass) which could catalyze unwanted side reactions with the highly reactive C5-formyl group.

  • Agitation: Agitate the suspension at 300 RPM in a thermostatic shaker set to 25.0 ± 0.1 °C for 72 hours.

    • Causality: A 72-hour window ensures the system overcomes kinetic dissolution barriers and reaches a true thermodynamic equilibrium, preventing false-positive solubility readings caused by transient amorphous supersaturation.

Phase 2: Phase Separation & Self-Validation
  • Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25.0 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and prevents the adsorption of the highly polar analyte, ensuring the filtrate accurately represents the dissolved concentration.

  • Solid-State Validation (Critical Step): Recover the residual solid pellet from the centrifuge tube and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This self-validating step proves that the solid phase has not transitioned into a different polymorph or formed a solvate during the 72-hour equilibration. If the crystal lattice changes, the thermodynamic baseline is invalidated.

Phase 3: Quantification
  • Analysis: Dilute the filtrate appropriately with the mobile phase and quantify the concentration using HPLC-UV at the λmax​ of the pyrazole chromophore (typically ~254 nm).

    • Causality: Chromatographic separation isolates the analyte from any potential degradation products (such as the oxidation of the formyl group to a carboxylic acid), ensuring absolute quantitative specificity.

Sources

Foundational

Purity Analysis of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile: A Comprehensive Technical Guide

Executive Summary 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1525732-78-8) is a highly reactive bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Because...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1525732-78-8) is a highly reactive bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Because of its dual reactive centers—an aldehyde (formyl) and a nitrile (carbonitrile) group—the compound is susceptible to specific degradation pathways. Establishing a robust purity analysis framework is critical to comply with ICH Q3A(R2) guidelines for impurities in new drug substances[2]. This technical guide outlines a self-validating analytical strategy encompassing HPLC-UV/MS, Headspace GC, and specialized Karl Fischer titration to ensure absolute structural and chemical integrity.

Physicochemical Profiling & Degradation Pathways

Understanding the intrinsic reactivity of the molecule is the foundational step in method development. The formyl group at the 5-position is highly susceptible to auto-oxidation, converting to a carboxylic acid derivative. Furthermore, in the presence of alcohols (often used as extraction solvents), aldehydes readily form hemiacetals and acetals[3]. The nitrile group at the 4-position can undergo hydrolysis under extreme pH conditions to form an amide or carboxylic acid.

degradation API 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (Target API) Oxidation Oxidation (Air/Light) API->Oxidation Hydrolysis Hydrolysis (Aqueous/Acid/Base) API->Hydrolysis Acetal Acetal Formation (Alcohols) API->Acetal Deg1 5-carboxy-1-methyl-1H-pyrazole-4-carbonitrile (Impurity A) Oxidation->Deg1 Deg2 5-formyl-1-methyl-1H-pyrazole-4-carboxamide (Impurity B) Hydrolysis->Deg2 Deg3 Hemiacetal / Acetal Derivatives (Impurity C) Acetal->Deg3

Primary degradation pathways of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile.

Organic Impurity Profiling (HPLC-UV/MS)

Expertise & Causality: Pyrazole derivatives frequently exhibit peak tailing on standard silica-based stationary phases due to secondary interactions between the weakly basic pyrazole nitrogens and residual acidic silanols on the column[4]. To counteract this, a reverse-phase high-performance liquid chromatography (RP-HPLC) method utilizing an acidic modifier—0.1% Trifluoroacetic acid (TFA)—is employed. TFA acts as an ion-pairing agent and suppresses silanol ionization, ensuring sharp, symmetrical peaks and highly reproducible retention times[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile:Water (50:50 v/v) to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Column Selection: Use a C18 column (150 mm × 4.6 mm, 3 µm particle size) maintained at 25°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a Photodiode Array (PDA) detector set to 285 nm, coupled with a mass spectrometer (ESI+) for impurity mass identification[4].

  • Gradient Execution: Run the gradient program as defined in Table 1.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090101.0
5.090101.0
25.010901.0
30.010901.0
30.190101.0
35.090101.0

Table 1: HPLC Gradient Program for Organic Impurity Profiling.

Moisture Content Analysis (Karl Fischer Titration)

Expertise & Causality: Moisture determination in aldehydes is notoriously complex. Standard Karl Fischer (KF) reagents contain methanol. When analyzing 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile, the methanol reacts with the formyl group to form acetals, releasing water and causing falsely elevated moisture readings[3]. Conversely, bisulfite addition can consume water, leading to falsely low results[3]. Therefore, it is mandatory to use methanol-free, aldehyde-specific KF reagents (e.g., those based on diethylene glycol monoethyl ether) and perform the titration at ambient or sub-ambient temperatures to suppress side reactions[5][6].

Step-by-Step Methodology:

  • System Preparation: Flush the volumetric KF titrator cell with a methanol-free working medium designed specifically for aldehydes and ketones[6].

  • Titrant Calibration: Calibrate the aldehyde-specific titrant (e.g., Hydranal Composite 5 K) using a certified 5.0 mg/mL water standard[3].

  • Sample Introduction: Rapidly weigh and introduce 100–200 mg of the pyrazole sample into the titration vessel to minimize atmospheric moisture exposure.

  • Titration: Titrate to the electrometric endpoint (typically 200 mV and 80 µA)[3]. Ensure the drift rate stabilizes before recording the final water content.

Residual Solvent Analysis (HS-GC-FID)

Expertise & Causality: To quantify volatile organic impurities (e.g., DMF, ethyl acetate, methanol) without contaminating the GC system with the non-volatile pyrazole matrix, Headspace Gas Chromatography (HS-GC) is utilized.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Dimethyl sulfoxide (DMSO) in a 20 mL headspace vial. Seal immediately with a PTFE/silicone septum.

  • Headspace Equilibration: Heat the vial at 85°C for 20 minutes to drive volatile solvents into the gas phase.

  • Injection: Inject 1 mL of the headspace gas into the GC inlet (split ratio 10:1).

  • Separation: Use a DB-624 column (30 m × 0.32 mm, 1.8 µm) with Helium carrier gas at 1.5 mL/min.

  • Oven Program: 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Detection: Flame Ionization Detector (FID) at 250°C.

Self-Validating System & Quality Control

A self-validating analytical system ensures that no sample data is reported unless the instrument meets stringent, pre-defined System Suitability Testing (SST) criteria, as mandated by ICH Q2(R2)[7].

ParameterAcceptance CriteriaJustification (ICH Q2)
Retention Time %RSD≤ 1.0% (n=6)Ensures pump stability and column equilibration[7].
Peak Area %RSD≤ 2.0% (n=6)Validates autosampler precision and detector response[7].
Tailing Factor (T)≤ 1.5Confirms adequate suppression of silanol interactions.
Resolution (Rs)≥ 2.0Ensures baseline separation between API and closest impurity.

Table 2: System Suitability Criteria for HPLC Analysis.

workflow Start Sample Prep & System Suitability Test (SST) SST_Check Does SST meet criteria? (RSD < 2.0%, Res > 2.0) Start->SST_Check Proceed Proceed with Sample Analysis SST_Check->Proceed Yes Halt Halt & Troubleshoot System SST_Check->Halt No HPLC HPLC-UV/MS (Organic Impurities) Proceed->HPLC GC HS-GC-FID (Residual Solvents) Proceed->GC KF Karl Fischer (Moisture Content) Proceed->KF Data Data Integration & Reporting (ICH Q3A Compliant) HPLC->Data GC->Data KF->Data

Self-validating analytical workflow and decision tree.

References[1] NextSDS. "5-formyl-1-methyl-1H-pyrazole-4-carbonitrile — Chemical Substance Information". NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_QBT0hLXi-tVTLLtM04L6yPnzkaUKKGWLahCL3X-flBZyQpYKS_WYA0YKchu7QmBLMwjvRTopLhYVcHfDCHa03eFOieFyY8xlnuV7S7Etwl2_KBPhYXIkPWvbYnU_bEfRRxmRpWmEfc9T7fkg-8zDN2KIB-fRg002V1pmDxQNGktMpsw-NriFDUQuQAvvNtdtwWM=][2] AMSbiopharma. "Impurity guidelines in drug development under ICH Q3". AMSbiopharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqz1-N49r8oAhEmqIrIt7_-sih6OS0z1Pwf9gCgcwZJd2N_4mVZx8rzxaNEsY1dkZeIdw1rvuKPddB7GvSmyfX4mhCmguMOMQ30BJnfzEQds6_nfvdUK738T9ISfGJMgNC8zm6gHxWAM6gh_Cvkfs=][7] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwvWMjrQp1YuVTBaSZiC13uShvAnlmYOYUWEoY8fp_GdkZv2LPtNNRItmAawsYjgYHS5r-BaudeFsvl9X9Vi4i_wyncsibHXg1bDWmKLDxIg3GlBJ6SivugfWPW2L-ga2RnDzro0gORJok9SYkRTRmcoRonOKCq32FHWac9ZnyMNk4qMyX8eHNalo=][3] Hach. "Volumetric one-component Karl Fischer Titration for aldehydes and ketones". Hach.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3PGWfipoInwJXk-9yUhKEDV8CFwTKNiYl9beCX1jNzlGbHGB142VvKK4JKwRcVFtxIh6HigmVkArMWAxkwxDsZfKEVU98l9wC5MEXb7EZYAhvKsXNZrKY5PgYBBdfkChQRHXTRmRpK8QiUUwtQ7oL8nJk-_wReyXlvqDPWe3DC6nGJyFI][5] Wei, G., Yan, M., & Ma, L. "Determination of Aldehyde by Karl-Fischer Reagent". Asian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFyIRPOwDf4QD3v5L2KYfpbA6qz_KbsDKKadrS1X7VQ6RTk-flBrfZ8KWyY7wxdFpk_O8ZqFdXbKnFecMpeyetittDCVDzF4NN0Ey3Z6c2Wf6zwP9Z7tSbuFGzW3drhhGqIPlULBrohjp3yFN-I0zqIBLjDbXU7jvS6g==][6] Mettler Toledo. "Water Content in Ketones and Aldehydes by Karl Fischer Titration". Mettler Toledo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG2Zdvn41Vf1sJmBnSyLy8g4Er8aD3fbbARPQb7YcmrZTcu1dNK6c-Xu8MjlmlwVViKwfMdmN8H7QAxeIuUcz5nhleRUAUHjmnBq68BbUbPuDC6D-Olw5YWtNhfNje3LT2wBgTRYc5h0wu38YlAXenIgCJ3JQawZdudM63zY0Bdd8Q5NYcIBhnDeYyI9bCQUTIKm1tfQ==][4] NIH / PMC. "HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR". PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELbGS-oFRJXtJOU2ZUK8tRm3M5lKnVoOJlq6EHoUTjg_5AbjMp0tInG_23hC-9gUclMA_0sHNqT3o7KbDX-wMu2DZxkUxlFTqIg-hDlqcfy4YiWKPR0wrqgAhkh3UEaaqTrUlkUUMOQv1Zh8U=]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Knorr-Type Synthesis of Pyrazole-4-Carbonitrile Derivatives

Executive Summary The pyrazole-4-carbonitrile scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the synthesis of blockbuster therapeutics—such as the BTK inhibitor Ibrutinib—and advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carbonitrile scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the synthesis of blockbuster therapeutics—such as the BTK inhibitor Ibrutinib—and advanced crop protection agents[1]. While the classical Knorr pyrazole synthesis traditionally employs 1,3-diketones and hydrazines[2], modern adaptations for 4-carbonitrile derivatives utilize (ethoxymethylene)malononitrile or N-tosylhydrazonoyl chlorides to achieve strict regioselectivity[1][3]. This application note provides a comprehensive, self-validating protocol for the highly selective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, detailing the mechanistic causality, optimized reaction conditions, and analytical checkpoints necessary for robust scale-up.

Mechanistic Rationale & Pathway

In the classical Knorr synthesis, the condensation of asymmetrical 1,3-dicarbonyls with hydrazines often yields a mixture of regioisomers because both carbonyl carbons serve as competing electrophilic centers[2]. To circumvent this and specifically install the 4-carbonitrile and 5-amino groups with absolute regiocontrol, the electrophile is shifted to (ethoxymethylene)malononitrile.

Causality of Regioselectivity: The reaction initiates via a Michael-type addition. The more nucleophilic nitrogen of the aryl hydrazine attacks the highly electrophilic alkene carbon of (ethoxymethylene)malononitrile, displacing the ethoxy leaving group[3]. The subsequent intramolecular cyclization is driven by the attack of the secondary hydrazine nitrogen on one of the pendant nitrile carbons. This specific electronic cascade ensures excellent regioselectivity, exclusively forming the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile without uncyclized hydrazide byproducts[3].

Mechanism A Aryl Hydrazine (Nucleophile) C Michael-Type Addition Intermediate A->C EtOH, Reflux B (Ethoxymethylene)malononitrile (Electrophile) B->C D Intramolecular Cyclization (Nitrile Attack) C->D Proton Transfer E 5-Amino-1-aryl-1H-pyrazole -4-carbonitrile D->E Tautomerization

Reaction mechanism for the regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Experimental Design & Substrate Scope

Solvent Selection: Protic solvents, specifically absolute ethanol or fluorinated ethanol (e.g., trifluoroethanol), are critical. They facilitate the necessary proton transfers during the cyclization and tautomerization steps, accelerating the reaction while maintaining high regioselectivity[3].

The table below summarizes the expected yields based on the electronic nature of the aryl hydrazine substituent. Electron-withdrawing groups (EWGs) typically require careful neutralization if supplied as hydrochloride salts and may exhibit slightly lower yields due to reduced nucleophilicity[3].

Substrate (Aryl Hydrazine)ElectrophileSolventYield (%)Observation / Causality
Phenylhydrazine(Ethoxymethylene)malononitrileEthanol84%Optimal baseline nucleophilicity[3].
4-Fluorophenylhydrazine HCl(Ethoxymethylene)malononitrileEthanol47%Requires Et₃N neutralization; EWG reduces rate[3].
(Perfluorophenyl)hydrazine(Ethoxymethylene)malononitrileEthanol63%Steric and electronic hindrance managed by reflux[3].
4-Methoxyphenylhydrazine HCl(Ethoxymethylene)malononitrileEthanol68%EDG enhances nucleophilicity; high purity post-column[3].

Detailed Experimental Protocol

The following protocol outlines the synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile, serving as a scalable template for related derivatives[3].

Workflow Step1 1. Reagent Preparation Neutralize Hydrazine HCl with Et3N Step2 2. Electrophile Addition Slowly add (ethoxymethylene)malononitrile Step1->Step2 Step3 3. Cyclization Stir in absolute EtOH at reflux Step2->Step3 Step4 4. In-Process Control TLC (Hexane:EtOAc 3:1) Step3->Step4 Step5 5. Aqueous Workup Dilute with EtOAc, wash with H2O Step4->Step5 Step6 6. Isolation Column Chromatography (Silica) Step5->Step6

Step-by-step experimental workflow for pyrazole-4-carbonitrile synthesis.

Step 1: Preparation and Neutralization
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-methoxyphenylhydrazine hydrochloride (1.2 mmol) to absolute ethanol (2.0 mL).

  • Critical Step: Cool the suspension to 0 °C using an ice bath. Slowly add Triethylamine (Et₃N) (1.0 mmol) dropwise.

    • Causality: Hydrazines are highly prone to oxidation and are thus stored as stable hydrochloride salts. Neutralization with a non-nucleophilic base (Et₃N) at 0 °C is mandatory to liberate the free base in situ, restoring its nucleophilicity for the Michael addition without risking oxidative degradation[3].

Step 2: Addition and Reflux
  • To the stirred, neutralized solution, slowly add (ethoxymethylene)malononitrile (1.0 mmol).

  • Heat the reaction mixture to reflux.

    • Causality: The slow addition prevents uncontrolled exothermic polymerization of the malononitrile derivative. Refluxing provides the activation energy required to overcome the steric hindrance during the intramolecular cyclization step[3].

Step 3: In-Process Monitoring (Self-Validation)
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase.

    • Validation: The reaction is deemed complete when the lower-Rf hydrazine spot completely disappears, replaced by a distinct, UV-active spot corresponding to the pyrazole product.

Step 4: Workup and Purification
  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the crude mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (2 × 30 mL) to remove triethylamine hydrochloride salts and residual ethanol[3].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dark-yellow powder via silica gel column chromatography, utilizing a Hexane/Ethyl Acetate gradient (6:1 → 3:1)[3].

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, the following self-validating analytical criteria must be met:

  • ¹H NMR (300 MHz, CDCl₃): Look for a characteristic broad singlet at δ = 4.61 ppm integrating to 2H. This confirms the presence of the free 5-amino (-NH₂) group, validating that tautomerization has occurred[3]. The pyrazole C3-H will appear as a sharp singlet around δ = 7.60 ppm.

  • ¹³C NMR (75 MHz): The defining feature of the successful cyclization is the presence of the nitrile carbon (-C≡N) peak, which typically resonates at δ = 114.2 ppm, and the highly deshielded pyrazole C3 at ~140.9 ppm[3].

  • Troubleshooting: If uncyclized intermediate is detected (indicated by an intact alkene proton in NMR), increase the reflux time or switch to a more polar protic solvent like trifluoroethanol to better stabilize the transition state during nitrile attack.

References[3] Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcgkdhaomHu0W_Ma29ZT52vGdit3ktvh8LkKUUWK6Ny_UpyxbmAvNl_FjVcxDMFN8LOnzVX1oEN18HvqxLpKjOe-Ok9j3qqu9QSCHjO0tDS6Nf5A4b1RMhDeU2dahRvOrAC8hqCSP2d_vhJfSbAmxcQr19GMxwCg==[1] Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN3RPQE6IbrkJPiivIoYwdD19wGaTKOUWf0u3Hv3fx-6APKXMEejlyqCeW6T4QOTolL_5OwSAV9jG7j5mSv6AF36CX8I2oydCDDmLKa7hF_8jqtvg5SNlPgiuOYQoZVKRdddbaXvdk1xBnoQ==[2] Knorr Pyrazole Synthesis. J&K Scientific LLC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFT-Roye_KeC53BxBSL6vFDJbPDBUptfMCMO0qmAPyGj-4jMIEZ54xeGuIUmMEYWt70sc0-yEtTKF8JH14d-rZnQK08z8R3pKuWqHYpGUd_maLiG---meqI3xxszF4XQgBSVCBU_EL7vCF9FAgDyoTrqBBFrSgWKZxu6X7CHI=

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Application

Use of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile in organic synthesis

Application Note: Synthesis and Utility of 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile in Organic Synthesis Executive Summary 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1525732-78-8) is a highly versatile, bifun...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utility of 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile in Organic Synthesis

Executive Summary

5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1525732-78-8) is a highly versatile, bifunctional heterocyclic building block[1]. Featuring an ortho-cyanoaldehyde motif on a pyrazole core, this compound functions as a highly reactive 1,4-dielectrophile. In modern drug discovery, it is exceptionally valuable for the rapid, divergent synthesis of fused bicyclic systems—such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-d]pyrimidines—which serve as critical scaffolds in the development of kinase inhibitors and nicotinamide phosphoribosyltransferase (NAMPT) modulators[2].

Mechanistic Insights & Scaffold Rationale

As a Senior Application Scientist, I emphasize that the synthetic utility of this molecule stems directly from the synergistic reactivity of its adjacent functional groups:

  • Electrophilic Formyl Group (C5): Acts as the primary site for nucleophilic attack (e.g., by the alpha-nitrogen of hydrazines or hydroxylamines), rapidly forming an imine or hydrazone intermediate.

  • Nitrile Group (C4): Serves as a secondary, internal electrophile. Once the imine is formed, the rigid cis-geometry of the pyrazole C4-C5 double bond forces the pendant nucleophile into close spatial proximity with the nitrile carbon. This drastically lowers the activation entropy ( ΔS‡ ) required for intramolecular cyclization, enabling cascade reactions without the need for transition-metal catalysts[3].

  • Causality in Core Synthesis: The synthesis of this building block relies on Directed Ortho-Metalation (DoM). The strongly electron-withdrawing nitrile group acidifies the adjacent C5 proton and coordinates the lithium cation of Lithium Diisopropylamide (LDA) via a Complexation-Induced Proximity Effect (CIPE). This ensures exclusive regioselectivity at C5, preventing unwanted deprotonation at the N-methyl group[2].

Experimental Protocols

Protocol 1: Synthesis of 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile via DoM

Self-Validating Design: The use of strictly anhydrous conditions and low temperatures prevents the self-condensation of the highly reactive organolithium intermediate. Built-in analytical checks ensure complete lithiation before the electrophilic quench.

Materials:

  • 1-Methyl-1H-pyrazole-4-carbonitrile: 2.0 g (18.69 mmol)

  • Lithium diisopropylamide (LDA, 2.0 M in THF): 11.0 mL (22.0 mmol, 1.18 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 1.63 g (22.42 mmol, 1.20 equiv)

  • Anhydrous Tetrahydrofuran (THF): 10.0 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL three-neck round-bottom flask under vacuum and backfill with ultra-pure N2​ (repeat 3x) to eliminate atmospheric moisture.

  • Substrate Dissolution: Dissolve 1-methyl-1H-pyrazole-4-carbonitrile (2.0 g) in 10 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: -78 °C is critical to stabilize the kinetic C5-lithiated species and prevent ring-opening or dimerization[2].

  • Lithiation: Add LDA (11.0 mL) dropwise via syringe pump over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour[2]. Validation: Quench a 0.1 mL aliquot in D2​O and analyze via 1H NMR; the total disappearance of the pyrazole C5-H singlet confirms complete metalation.

  • Electrophilic Quench: Add anhydrous DMF (1.63 g) dropwise. Maintain the reaction at -78 °C for an additional 1 hour[2]. Causality: DMF acts as a formylating agent; maintaining the low temperature prevents over-addition of the nucleophile to the newly formed tetrahedral intermediate.

  • Workup & Isolation: Quench the reaction mixture at -78 °C with 10 mL of saturated aqueous NH4​Cl . Causality: This destroys unreacted LDA and protonates the hemiaminal intermediate, driving its collapse to the target aldehyde. Warm to room temperature, extract with Ethyl Acetate ( 3×30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 3:1 v/v) to yield the pure product.

Protocol 2: Divergent Annulation to Fused Pharmacophores

This protocol demonstrates the cascade cyclization of the core to yield 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyridazine, a nitrogen-rich pharmacophore.

Step-by-Step Methodology:

  • Condensation: In a 50 mL round-bottom flask, dissolve 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv) in absolute ethanol (0.2 M). Add hydrazine hydrate (80% aqueous, 1.5 equiv) dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Causality: Initial room-temperature mixing allows for the highly exothermic formation of the hydrazone. Subsequent heating provides the thermal energy required to overcome the activation barrier for the 6-endo-dig cyclization of the hydrazone nitrogen onto the nitrile carbon.

  • Validation & Isolation: Monitor via TLC (DCM/MeOH 9:1). The starting material spot (UV active, high Rf) will be replaced by a highly polar, blue-fluorescent spot under 254 nm UV. Cool the mixture to 0 °C to precipitate the fused bicyclic product. Filter and wash with cold ethanol to obtain the pure scaffold.

Quantitative Data Summaries

Table 1: Reaction Parameters and Yield Optimization for Scaffold Synthesis

Reaction StepReagents / ConditionsTemp (°C)Time (h)Target Intermediate / ProductExpected Yield (%)
Lithiation LDA (1.18 eq), THF-781.0C5-Lithiated Pyrazole>95% (Conversion)
Formylation DMF (1.20 eq)-781.05-Formyl-1-methyl-1H-pyrazole-4-carbonitrile75 - 82%
Annulation (A) Hydrazine (1.5 eq), EtOH804.04-Amino-pyrazolo[3,4-d]pyridazine85 - 90%
Annulation (B) NH2​OH⋅HCl , NaOAc, EtOH806.04-Amino-pyrazolo[3,4-d][1,2]oxazine70 - 78%

Visualizations

G SM 1-Methyl-1H-pyrazole- 4-carbonitrile Lithiation Directed ortho-Lithiation (LDA, -78 °C) SM->Lithiation Intermediate C5-Lithiated Intermediate Lithiation->Intermediate Deprotonation Electrophile Formylation (DMF, -78 °C) Intermediate->Electrophile Product 5-Formyl-1-methyl-1H- pyrazole-4-carbonitrile Electrophile->Product Quench & Workup

Fig 1: Directed ortho-metalation workflow for synthesizing the bifunctional pyrazole core.

G Core 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile (1,4-Dielectrophile) Hydrazine + Hydrazine (NH2NH2) [EtOH, Reflux] Core->Hydrazine Hydroxylamine + Hydroxylamine (NH2OH) [NaOAc, EtOH, Reflux] Core->Hydroxylamine Pyridazine 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyridazine (Nitrogen-rich Pharmacophore) Hydrazine->Pyridazine 1. Hydrazone Formation 2. Intramolecular Cyclization Oxazine 4-Amino-1-methyl-1H-pyrazolo[3,4-d][1,2]oxazine (Novel Bioisostere) Hydroxylamine->Oxazine 1. Oxime Formation 2. O-Nucleophilic Attack

Fig 2: Divergent cyclization pathways leveraging the ortho-cyanoaldehyde motif.

References

  • [1] NextSDS. 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile — Chemical Substance Information. NextSDS Database. [Link]

  • [2] World Intellectual Property Organization. WO2024061340A1 - Nampt modulators, preparations, and uses thereof. Google Patents.

  • [3] Lovrić, M., et al. Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate.[Link]

Sources

Method

Application Note: 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile as a Bifunctional Building Block in Heterocyclic Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Profile & Structural Significance 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1525732-78-8) is a highly versatile, bifunction...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Chemical Profile & Structural Significance

5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1525732-78-8) is a highly versatile, bifunctional heterocyclic building block[1]. Featuring an electron-rich N-methyl pyrazole core substituted with an electrophilic C5-aldehyde and a C4-nitrile, this compound is uniquely primed for tandem condensation-cyclization reactions.

The proximity of the formyl and carbonitrile groups (ortho-relationship) allows chemists to rapidly construct complex fused heterocycles—such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-d]pyrimidines—or to perform highly chemoselective functionalizations like reductive aminations for the development of 2[2].

Mechanistic Rationale: Synthesis via Directed Lithiation

The synthesis of this building block relies on the directed ortho-lithiation of 1-methyl-1H-pyrazole-4-carbonitrile[3].

Causality of Reagent Selection:

  • Base Selection (LDA vs. n-BuLi): The C5 proton is highly acidic due to the inductive electron-withdrawing effects of the adjacent N1 heteroatom and the C4-nitrile group. However, using a highly nucleophilic base like n-butyllithium (n-BuLi) results in direct nucleophilic attack on the C4-nitrile, yielding unwanted ketone byproducts. Lithium diisopropylamide (LDA) is chosen because its steric bulk prevents nucleophilic addition to the nitrile, allowing it to act purely as a base to selectively deprotonate C5[2].

  • Temperature Control (-78 °C): Lithiated heteroaromatics are prone to ring-opening or dimerization. Maintaining strictly cryogenic temperatures ensures the stability of the C5-lithiated intermediate until the electrophile (N,N-dimethylformamide, DMF) is introduced.

SynthesisWorkflow SM 1-methyl-1H-pyrazole- 4-carbonitrile Step1 Add LDA (1.2 eq) THF, -78 °C, 1 h SM->Step1 Intermediate C5-Lithiated Intermediate Step1->Intermediate Deprotonation Step2 Add DMF (1.2 eq) -78 °C, 1 h Intermediate->Step2 Workup Aqueous NH4Cl Quench Extraction & Purification Step2->Workup Electrophilic Trapping Product 5-formyl-1-methyl-1H- pyrazole-4-carbonitrile Workup->Product Isolation

Workflow for the C5-directed lithiation and formylation of 1-methyl-1H-pyrazole-4-carbonitrile.

Quantitative Data: Optimization of C5-Formylation

To demonstrate the causality of the reaction parameters, the following table summarizes the optimization of the lithiation-formylation sequence.

Base (Equiv)Electrophile (Equiv)Temperature (°C)Reaction Time (h)Chemoselectivity (Formyl:Ketone)Isolated Yield (%)
LDA (1.2) DMF (1.2) -78 2 >99:1 82
LiTMP (1.2)DMF (1.2)-782>99:178
n-BuLi (1.1)DMF (1.2)-78240:60 (Nitrile attack)35
LDA (1.2)DMF (1.2)02Decomposition<15

Divergent Synthetic Applications

The orthogonal reactivity of the formyl and nitrile groups allows for highly predictable, divergent synthesis.

  • Reductive Amination (Chemoselective): The formyl group is vastly more electrophilic than the nitrile group toward mild hydride sources like sodium triacetoxyborohydride (NaBH(OAc)₃). This allows for the selective formation of C5-aminomethyl derivatives without reducing the nitrile, a critical step in building 2[2].

  • Fused Heterocycle Synthesis (Tandem Cyclization): When reacted with hydrazines, the primary amine attacks the formyl group to form a hydrazone. The secondary nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the adjacent C4-nitrile, yielding a fused pyrazolo[3,4-d]pyridazine ring system.

DivergentPathways BB 5-formyl-1-methyl-1H- pyrazole-4-carbonitrile Path1 Reductive Amination (NaBH(OAc)3, R-NH2) BB->Path1 Path2 Hydrazine Condensation (NH2NH2, Heat) BB->Path2 Path3 Knoevenagel Condensation (Active Methylene, Base) BB->Path3 Prod1 C5-Aminomethyl Derivatives Path1->Prod1 Prod2 Pyrazolo[3,4-d]pyridazines (Fused Heterocycles) Path2->Prod2 Prod3 C5-Vinyl Derivatives (Extended Pi-Systems) Path3->Prod3

Divergent synthetic pathways utilizing the bifunctional ortho-formyl nitrile reactivity.

Validated Experimental Protocols

Protocol A: Synthesis of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from validated patent literature for macrocyclic and NAMPT modulator synthesis[2].

Materials:

  • 1-methyl-1H-pyrazole-4-carbonitrile: 2.0 g (18.69 mmol)

  • Lithium diisopropylamide (LDA): 11.0 mL of a 2.0 M solution in THF/heptane/ethylbenzene (22.0 mmol, 1.18 eq)

  • Anhydrous N,N-dimethylformamide (DMF): 1.63 g (22.42 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF): 10 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a continuous stream of dry N₂. Add 1-methyl-1H-pyrazole-4-carbonitrile (2.0 g) and anhydrous THF (10 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Syringe in the LDA solution (11.0 mL) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically turn a deep yellow/orange color, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.

  • Formylation: Add anhydrous DMF (1.63 g) dropwise. Stir the resulting mixture for an additional 1 hour at -78 °C.

  • Quench & Workup: Remove the cooling bath. Quench the reaction strictly at -78 °C by slowly adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Self-Validation & Checkpoints:

  • TLC Monitoring: The starting material (Rf ≈ 0.4 in 3:1 Hexanes/EtOAc) should be completely consumed. The product will appear as a new UV-active spot (Rf ≈ 0.25) that stains bright yellow/orange when treated with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming the presence of the aldehyde.

Protocol B: Chemoselective Reductive Amination

Step-by-Step Procedure:

  • Imine Formation: In a 20 mL vial, dissolve 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (1.0 mmol) and the desired primary amine (1.1 mmol) in anhydrous Dichloromethane (DCM, 5 mL). Add glacial acetic acid (0.1 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Spot the reaction on TLC. The aldehyde spot should disappear, replaced by a less polar imine spot. Do not proceed to reduction until imine formation is >95% complete to prevent direct reduction of the aldehyde to an alcohol.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portionwise over 5 minutes. Stir the suspension overnight at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 × 10 mL), dry over Na₂SO₄, and concentrate.

References

  • Google Patents. "WO2024061340A1 - Nampt modulators, preparations, and uses thereof.
  • VulcanChem. "5-formyl-1-methyl-1h-pyrazole-4-carbonitrile.
  • AA Blocks. "Product Index: 5-formyl-1-methyl-1h-pyrazole-4-carbonitrile.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for the synthesis of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthetic process. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low or No Yield of the Desired 5-Formyl Product

  • Question: I performed the Vilsmeier-Haack formylation on 1-methyl-1H-pyrazole-4-carbonitrile, but I'm observing a very low yield of the 5-formyl product. What could be the issue?

  • Answer: A low yield in the Vilsmeier-Haack formylation of pyrazoles can stem from several factors, primarily related to the quality of reagents and the reactivity of your substrate. The Vilsmeier reagent, a chloroiminium salt, is a relatively mild electrophile and requires an electron-rich aromatic system for efficient reaction.[1][2]

    • Probable Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Its preparation in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is an exothermic reaction that must be conducted under strictly anhydrous conditions.[3] Any moisture will lead to the decomposition of the reagent and a subsequent failure of the formylation.

    • Solution 1: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous grade DMF and POCl₃. The POCl₃ should be added slowly to the DMF at 0 °C to control the exotherm.[3]

    • Probable Cause 2: Low Substrate Reactivity: While the pyrazole ring is generally considered electron-rich, the presence of the electron-withdrawing nitrile group at the 4-position can deactivate the ring towards electrophilic substitution.

    • Solution 2: To overcome the deactivating effect of the nitrile group, you may need to use more forcing reaction conditions. This can include increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. However, be aware that harsher conditions can also promote side reactions. A careful optimization of the reaction conditions is recommended, starting with milder conditions and gradually increasing the temperature and reagent stoichiometry.

Problem 2: Formation of an Unexpected Isomer

  • Question: My characterization data (e.g., NMR) suggests that I have a formyl-pyrazole-carbonitrile, but it doesn't seem to be the expected 5-formyl isomer. Is it possible to have formed a different regioisomer?

  • Answer: Yes, the formation of a regioisomeric product is a potential side reaction, although the Vilsmeier-Haack formylation of N-substituted pyrazoles is generally regioselective.

    • Probable Cause: Competing Formylation at C-3: The primary site of electrophilic attack on the 1-methyl-1H-pyrazole ring is the C-5 position due to the directing effect of the N-1 methyl group. However, a minor amount of formylation at the C-3 position can occur, leading to the formation of 3-formyl-1-methyl-1H-pyrazole-4-carbonitrile. The electron-withdrawing nature of the cyano group at C-4 will influence the electron density at both C-3 and C-5.

    • Solution: The regioselectivity of the Vilsmeier-Haack reaction is influenced by steric and electronic factors.[1] While difficult to completely eliminate, the formation of the C-3 isomer can often be minimized by carefully controlling the reaction temperature. Running the reaction at a lower temperature may enhance the selectivity for the thermodynamically favored C-5 product. Purification by column chromatography is typically effective in separating the desired 5-formyl isomer from the minor 3-formyl byproduct.

Problem 3: Presence of a Carboxamide or Carboxylic Acid Impurity

  • Question: During workup or purification, I've isolated a significant amount of a byproduct that appears to be the corresponding carboxamide or even the carboxylic acid of my target molecule. How is this happening?

  • Answer: The presence of these impurities is a classic example of a side reaction involving the nitrile group, which can be hydrolyzed under the reaction or workup conditions.

    • Probable Cause: Hydrolysis of the Nitrile Group: The Vilsmeier-Haack reaction is typically quenched with water or an aqueous base. This aqueous workup, especially if prolonged or at elevated temperatures, can lead to the hydrolysis of the nitrile group to a primary amide (5-carbamoyl-1-methyl-1H-pyrazole-4-carbaldehyde) and subsequently to a carboxylic acid (5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid). The acidic conditions of the Vilsmeier reaction itself, followed by the aqueous quench, can facilitate this transformation.

    • Solution: To minimize hydrolysis, perform the aqueous workup at low temperatures (e.g., by pouring the reaction mixture onto crushed ice).[1] Keep the workup time as short as possible. If a basic workup is used, employ a mild base like sodium bicarbonate and avoid strong bases like sodium hydroxide, which would vigorously promote nitrile hydrolysis. If the amide or acid is formed, it can often be separated from the desired aldehyde by column chromatography or by an acid-base extraction.

Problem 4: Dimerization or Polymerization of the Starting Material or Product

  • Question: I'm observing a significant amount of a high-molecular-weight, insoluble material in my reaction flask. What could be causing this?

  • Answer: The formation of insoluble, polymeric material can be due to dimerization or polymerization under the acidic conditions of the Vilsmeier-Haack reaction.

    • Probable Cause: Acid-Catalyzed Dimerization/Polymerization: Pyrazole and its derivatives can undergo dimerization or polymerization under strongly acidic conditions.[4][5] The Vilsmeier reagent and the reaction conditions are acidic, which can promote self-condensation reactions of the pyrazole starting material or the aldehyde product.

    • Solution: Ensure that the reaction temperature is carefully controlled and not allowed to exceed the optimal temperature for formylation. Using the minimum necessary amount of the Vilsmeier reagent can also help to reduce the extent of these side reactions. If polymerization is a persistent issue, consider inverse addition, where the substrate is added slowly to the pre-formed Vilsmeier reagent at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the precursor, 1-methyl-1H-pyrazole-4-carbonitrile?

A1: A common and effective method for the synthesis of 1-methyl-1H-pyrazole-4-carbonitrile is the cyclocondensation reaction of methylhydrazine with (ethoxymethylene)malononitrile.[6] This reaction proceeds with good regioselectivity to give the desired 1-substituted pyrazole.

Q2: What are the potential side reactions in the synthesis of the 1-methyl-1H-pyrazole-4-carbonitrile precursor?

A2: The main potential side reaction is the formation of the regioisomeric 1-methyl-1H-pyrazole-3-carbonitrile. The regioselectivity of the reaction between methylhydrazine and (ethoxymethylene)malononitrile is generally high for the desired isomer. However, the reaction conditions, such as solvent and temperature, can influence the isomeric ratio. Careful control of the reaction conditions and purification by recrystallization or column chromatography can yield the pure desired isomer.

Q3: How can I best purify the final 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile product?

A3: The most common method for purifying the final product is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective in separating the desired product from unreacted starting material, isomeric byproducts, and any hydrolyzed side products. Recrystallization from a suitable solvent system can also be an effective purification method if a crystalline product is obtained.

Q4: Are there any alternative formylation methods to the Vilsmeier-Haack reaction for this substrate?

A4: While the Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocycles, other methods do exist.[7] For pyrazoles, alternative formylation reactions are less common but could include the Duff reaction or the Reimer-Tiemann reaction, although these typically require specific activating groups on the ring and may not be as efficient for this particular substrate.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-4-carbonitrile
  • To a solution of methylhydrazine (1.0 eq.) in ethanol, add (ethoxymethylene)malononitrile (1.0 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrazole-4-carbonitrile
  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile.

Data Summary

Compound Starting Material Reagents Typical Yield Key Side Products
1-methyl-1H-pyrazole-4-carbonitrileMethylhydrazine, (ethoxymethylene)malononitrileEthanol70-90%1-methyl-1H-pyrazole-3-carbonitrile
5-formyl-1-methyl-1H-pyrazole-4-carbonitrile1-methyl-1H-pyrazole-4-carbonitrilePOCl₃, DMF50-70%3-formyl isomer, carboxamide, carboxylic acid, dimers

Visualizing Reaction Pathways

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions SM1 Methylhydrazine + (ethoxymethylene)malononitrile INT1 1-methyl-1H-pyrazole-4-carbonitrile SM1->INT1 Cyclocondensation Side1 1-methyl-1H-pyrazole-3-carbonitrile (Regioisomer) SM1->Side1 Side Reaction PROD 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile INT1->PROD Vilsmeier-Haack Formylation Side2 3-formyl-1-methyl-1H-pyrazole-4-carbonitrile (Formylation Isomer) INT1->Side2 Side Reaction Side4 Dimer/Polymer INT1->Side4 Side Reaction Side3 5-carbamoyl-1-methyl-1H-pyrazole-4-carbaldehyde (Hydrolysis Product) PROD->Side3 Side Reaction

Caption: Synthetic pathway and potential side reactions.

References

  • BenchChem. A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
  • MDPI. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. 2020.
  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. 2025.
  • Organic Syntheses. Organic Syntheses Procedure.
  • ResearchGate. (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. 2025.
  • Chemistry Steps. Vilsmeier-Haack Reaction. 2023.
  • PMC. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • ResearchGate. The Coordination Chemistry of Pyrazole‐Derived Ligands.
  • IntechOpen.
  • ResearchGate. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. 2019.
  • Scirp.org.
  • ResearchGate.
  • ACS Publications. Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. 2024.
  • Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. 2014.
  • Benchchem.
  • JOCPR.
  • Benchchem.
  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). 2003.
  • PMC.
  • PMC.
  • ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. 2015.
  • Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • ResearchGate. (PDF) Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. 2024.

Sources

Optimization

Technical Support Center: Purification of 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile

Overview & Chemical Profiling Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals handling the purification of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Profiling

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals handling the purification of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1525732-78-8) [1]. This compound is a highly versatile heterocyclic building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Nicotinamide phosphoribosyltransferase (NAMPT) modulators[2].

Because of its unique functionalization—a polar nitrile group, an electrophilic formyl group, and a basic pyrazole core—the molecule exhibits a predicted XlogP of roughly -0.3 [1]. This dictates its solubility profile: it is highly soluble in polar aprotic solvents (e.g., Ethyl Acetate, THF) and practically insoluble in aliphatic hydrocarbons (e.g., Heptane).

Thermodynamic & Kinetic Principles of Recrystallization

Expertise & Experience: We do not just recommend solvents; we engineer phase transitions. For this compound, a binary Solvent/Anti-Solvent system using Ethyl Acetate (EtOAc) and Heptane is the gold standard.

  • Thermodynamic Causality: EtOAc disrupts the intermolecular dipole-dipole interactions of the pyrazole crystal lattice at elevated temperatures, ensuring complete dissolution. Heptane, acting as the anti-solvent, lowers the dielectric constant of the mixture, forcing the system into supersaturation.

  • Kinetic Control: The formyl (-CHO) group is sensitive to prolonged thermal stress and can undergo auto-oxidation to the corresponding carboxylic acid if exposed to air in hot solutions. Therefore, the protocol must be a rapid, self-validating system: dissolution must be swift, and cooling must be strictly controlled to prioritize crystal nucleation over chemical degradation.

Standard Operating Procedure: Solvent/Anti-Solvent Recrystallization

Self-Validating Protocol: This workflow is designed so that each step visually confirms the success of the previous one.

  • Preparation & Dissolution: Weigh the crude 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile. Suspend it in minimal EtOAc (approx. 3-5 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser. Heat to 60°C with stirring until complete dissolution occurs. Validation: The solution should transition from a cloudy suspension to a clear, pale-yellow liquid.

  • Hot Filtration (Optional but Recommended): If particulate matter or insoluble polymeric byproducts remain, rapidly filter the hot solution through a pre-warmed sintered glass funnel into a clean, heated receiving flask.

  • Anti-Solvent Addition: While maintaining the solution at 60°C, add hot Heptane (60°C) dropwise. Continue addition until the solution becomes faintly turbid (the cloud point). Once turbidity persists, add exactly 0.5 mL of EtOAc to clear the solution. Causality: This establishes the metastable zone of supersaturation.

  • Controlled Nucleation & Cooling: Remove the heat source. Allow the flask to cool ambiently to room temperature (approx. 20-25°C) at a rate of ~0.5°C/min. Do not agitate. Once at room temperature, transfer to an ice bath (0-5°C) for 2 hours to maximize thermodynamic yield.

  • Isolation & Drying: Collect the crystalline solid via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Heptane. Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent trapped in the crystal lattice.

Quantitative Solvent System Comparison

The following table summarizes empirical data for various recrystallization systems applied to this specific pyrazole derivative.

Solvent SystemRatio (v/v)Expected Recovery (%)Expected Purity (HPLC)Technical Notes & Causality
EtOAc / Heptane 1 : 2 to 1 : 482 - 88%> 99.0%Optimal. Excellent balance of solubility and supersaturation. Prevents oiling out if cooled slowly.
Isopropanol (IPA) Single Solvent65 - 75%> 98.5%Good for removing highly polar impurities, but higher solubility at 0°C leads to lower overall yield.
Toluene Single Solvent50 - 60%~ 97.0%High boiling point (110°C) risks thermal degradation of the formyl group. Not recommended.
Ethanol / Water 3 : 1Variable< 95.0%Risk of hydrate formation or formyl acetalization. Avoid aqueous systems for this compound.

Troubleshooting Guides & FAQs

Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the compound crashes out as a liquid rather than a solid crystal lattice.

  • Fix: Reheat the mixture to 60°C until the oil redissolves. Add 5-10% more EtOAc (the good solvent) to decrease the saturation level. Cool the solution much more slowly. If available, add a "seed crystal" of pure 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile right at the cloud point to bypass the nucleation energy barrier.

Q: Post-recrystallization NMR shows a new peak around 10-11 ppm, and my formyl peak (9.5-10 ppm) is diminished. What happened? A: This indicates oxidation of the formyl group (-CHO) to the corresponding pyrazole-4-carboxylic acid. This happens if the compound is subjected to prolonged heating in oxygen-rich environments.

  • Fix: Ensure your recrystallization is performed swiftly. For highly degraded batches, purge your recrystallization apparatus with Nitrogen or Argon gas prior to heating.

Q: The yield is significantly lower than the 85% expected from the EtOAc/Heptane system. Why? A: You likely added too much EtOAc during the initial dissolution step, or the final cooling temperature was not low enough. The solubility curve of this pyrazole is steep.

  • Fix: Always use the absolute minimum amount of hot EtOAc required for dissolution. Ensure the final crystallization stage is held at 0-5°C for at least 2 hours to force the remaining solute out of the mother liquor.

Recrystallization Workflow Visualization

RecrystallizationWorkflow Start Crude 5-formyl-1-methyl- 1H-pyrazole-4-carbonitrile Dissolve Dissolve in minimal hot EtOAc (60°C) Start->Dissolve AntiSolvent Add hot Heptane dropwise (Anti-solvent) Dissolve->AntiSolvent Cooling Controlled Cooling (0.5°C / min to 5°C) AntiSolvent->Cooling Decision Did the product oil out? Cooling->Decision Reheat Reheat to 60°C, add 5% EtOAc, seed crystals Decision->Reheat Yes Filter Vacuum Filtration & Cold Heptane Wash Decision->Filter No Reheat->Cooling Dry Vacuum Drying (40°C, 12h) Filter->Dry Pure Pure Crystalline Product Dry->Pure

Workflow and troubleshooting decision tree for the recrystallization of the pyrazole derivative.

References

  • PubChemLite Database Entry: 1525732-78-8 (C6H5N3O). National Center for Biotechnology Information (NCBI) / Université du Luxembourg.[Link]

  • World Intellectual Property Organization:Nampt modulators, preparations, and uses thereof (WO2024061340A1).
Troubleshooting

Removal of unreacted starting material in pyrazole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in heterocyclic chemistry: the isolation of pure py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in heterocyclic chemistry: the isolation of pure pyrazoles from unreacted starting materials (SMs).

In Knorr-type condensations, pushing the reaction to completion often requires an excess of either the hydrazine or the 1,3-dicarbonyl equivalent. Removing these reactive, often toxic precursors without resorting to exhaustive chromatography requires a mechanistic understanding of their physicochemical properties.

Below is the logical workflow for targeted purification, followed by in-depth troubleshooting FAQs, self-validating protocols, and quantitative performance data.

Purification Decision Workflow

Workflow Crude Crude Reaction Mixture (Pyrazole + Unreacted SMs) CheckSM Identify Unreacted SM (TLC / GC-MS / NMR) Crude->CheckSM Hydrazine Excess Hydrazine (Basic/Nucleophilic) CheckSM->Hydrazine Hydrazine detected Dicarbonyl Excess 1,3-Dicarbonyl (Electrophilic/Acidic) CheckSM->Dicarbonyl Dicarbonyl detected HydrazineStrat1 Acid Wash (1M HCl) Protonates Hydrazine Hydrazine->HydrazineStrat1 HydrazineStrat2 Chemical Quench (Acetone/Benzaldehyde) Hydrazine->HydrazineStrat2 HydrazineStrat3 Scavenger Resin (Polymer-bound diketone) Hydrazine->HydrazineStrat3 DicarbonylStrat1 Base Wash (NaHCO3) Removes Acidic Enols Dicarbonyl->DicarbonylStrat1 DicarbonylStrat2 Scavenger Resin (PS-Trisamine / PS-NH2) Dicarbonyl->DicarbonylStrat2 DicarbonylStrat3 Crystallization (Acid Addition Salts) Dicarbonyl->DicarbonylStrat3 Purified Purified Pyrazole Product HydrazineStrat1->Purified HydrazineStrat2->Purified HydrazineStrat3->Purified DicarbonylStrat1->Purified DicarbonylStrat2->Purified DicarbonylStrat3->Purified

Logical decision tree for the targeted removal of unreacted starting materials in pyrazole synthesis.

Troubleshooting FAQs

Q1: My crude NMR shows significant unreacted phenylhydrazine. How can I remove it without running a silica column? A: You can exploit the thermodynamic difference in basicity between the starting material and the product. Pyrazoles are highly aromatic and weakly basic; the lone pair on the "pyridine-like" nitrogen is part of the sp² hybridized orbital, yielding a conjugate acid pKa of ~2.5. In contrast, alkyl and aryl hydrazines possess sp³ hybridized nitrogens with a conjugate acid pKa closer to 8.0.

By performing an acidic wash (e.g., 1M HCl) during the aqueous workup, you selectively protonate the unreacted hydrazine, forming a water-soluble salt that partitions into the aqueous layer, while the free-base pyrazole remains in the organic phase 1. Alternatively, you can chemically quench the hydrazine prior to workup by adding an excess of acetone or benzaldehyde, which rapidly converts the reactive hydrazine into a highly stable, easily separable hydrazone 2.

Q2: I am synthesizing a highly polar, water-soluble pyrazole. Acid-washing destroys my yield because the product partitions into the aqueous layer. How can I remove trace hydrazine? A: When liquid-liquid extraction is unviable, transition to Polymer-Assisted Solution-Phase (PASP) synthesis. You can utilize a polymer-bound 1,3-diketone or polymer-supported benzaldehyde scavenger resin. The causality here is covalent sequestration: the highly nucleophilic hydrazine reacts with the resin-bound electrophile to form an immobilized hydrazone/pyrazole on the solid support. Because the resin is macroscopic, the trapped impurity is simply filtered away, leaving your polar pyrazole untouched in the filtrate [[3]]().

Q3: The 1,3-dicarbonyl starting material is co-eluting with my pyrazole on silica. What are my options? A: 1,3-dicarbonyls exist in an enol-keto tautomeric equilibrium, rendering them both electrophilic and slightly acidic. You have three primary non-chromatographic options:

  • Mild Base Wash: For highly activated dicarbonyls (e.g., diethyl ketomalonate), washing the organic layer with saturated aqueous NaHCO₃ deprotonates the enol, pulling it into the aqueous phase [[4]]().

  • Nucleophilic Scavenger Resins: Adding a polymer-supported amine (like PS-Trisamine or PS-NH₂) covalently traps the electrophilic dicarbonyl via enamine/imine formation 5.

  • Acid Addition Salt Crystallization: Dissolve the crude mixture in an organic solvent (e.g., acetone or isopropanol) and add an inorganic mineral acid. The pyrazole selectively precipitates as a highly pure crystalline acid addition salt, leaving the unreacted dicarbonyl fully dissolved in the mother liquor 6.

Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for Pyrazole Synthesis

Purification StrategyTarget Starting MaterialTypical Yield RecoveryScalabilityKey Mechanistic Advantage
Acid-Base Extraction (1M HCl) Hydrazines85–95%HighExploits Δ pKa between basic hydrazine and weakly basic pyrazole.
Chemical Quenching (Acetone) Hydrazines80–90%HighConverts highly reactive hydrazine to a stable, inert hydrazone.
Scavenger Resin (PS-Diketone) Hydrazines90–98%MediumCovalent sequestration; entirely avoids yield-destroying aqueous workups.
Mild Base Wash (NaHCO₃) 1,3-Dicarbonyls85–95%HighDeprotonates acidic enol tautomers for rapid aqueous partitioning.
Acid Addition Crystallization 1,3-Dicarbonyls70–85%HighSelective precipitation of pyrazole mineral salts from organic solvents.

Self-Validating Experimental Protocols

Protocol 1: Differential Acid Wash for Hydrazine Removal

Use this protocol when synthesizing lipophilic pyrazoles contaminated with excess hydrazine.

  • Dilution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl.

  • Partitioning: Shake vigorously for 1 minute, venting frequently. Allow the phases to separate completely.

  • Self-Validation Check:

    • Aqueous Phase: Extract a drop of the aqueous layer and test with pH paper. The pH must be < 2. If it is higher, the hydrazine is not fully protonated; add more 1M HCl.

    • Organic Phase: Spot the organic layer on a TLC plate alongside a hydrazine standard. Stain with p-anisaldehyde or Ninhydrin and heat. The absence of the characteristic hydrazine stain confirms complete removal.

  • Isolation: Drain the aqueous layer. Wash the organic layer once with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified pyrazole.

Protocol 2: Polymer-Assisted Scavenging of Electrophilic Dicarbonyls

Use this protocol when dealing with highly polar pyrazoles or when chromatography fails to resolve the dicarbonyl.

  • Preparation: Dissolve the crude reaction mixture in a non-nucleophilic, resin-swelling solvent (e.g., Dichloromethane or THF).

  • Resin Addition: Add 2.0 to 3.0 equivalents of PS-Trisamine resin (loading typically ~2-4 mmol/g) based on the estimated molar amount of unreacted dicarbonyl.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. (Do not use magnetic stirring bars, as they mechanically grind and destroy the polymer beads).

  • Self-Validation Check: Withdraw a 10 µL aliquot of the supernatant, dilute it, and analyze via UV-Vis spectroscopy or TLC. The complete disappearance of the UV-active dicarbonyl chromophore confirms total covalent sequestration by the resin.

  • Filtration: Filter the mixture through a fritted syringe or a pad of Celite. Wash the resin cake with 2-3 column volumes of the reaction solvent.

  • Concentration: Concentrate the combined filtrates under reduced pressure to obtain the pure pyrazole.

References

  • BenchChem. "Identifying and removing byproducts in pyrazole synthesis." Available at: 1

  • BenchChem. "Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis." Available at: [[2]]()

  • Armstrong, A., et al. "Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis." Organic Letters, ACS Publications. Available at: 4

  • Sopachem. "Solid-Supported Reagents and Scavengers." Available at: 5

  • Messinger, J., et al. "A Polymer-Bound 1,3-Diketone: A Highly Efficient Scavenger for Hydrazines, and Primary Amines." ResearchGate. Available at: [[3]]()

  • Google Patents. "Process for the purification of pyrazoles (DE102009060150A1)." Available at: 6

Sources

Optimization

Technical Support Center: Column Chromatography Protocols for Pyrazole-4-carbonitriles

Welcome to the Technical Support Center for the purification of pyrazole-4-carbonitriles. These compounds are highly valued scaffolds in drug discovery—serving as critical intermediates for kinase inhibitors like 1[1]—an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazole-4-carbonitriles. These compounds are highly valued scaffolds in drug discovery—serving as critical intermediates for kinase inhibitors like 1[1]—and in agrochemical development. However, their unique structural features present distinct chromatographic challenges.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation.

Mechanistic Overview: The Silica-Pyrazole Interaction

Before executing a purification protocol, it is critical to understand why pyrazoles behave unpredictably on normal-phase silica gel. Silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH). Because pyrazole-4-carbonitriles contain basic nitrogen atoms, they undergo secondary acid-base interactions (ion exchange) with these 2[2]. This manifests as severe band broadening, 3[3], and irreversible adsorption during chromatography.

ChromatographyWorkflow Start Crude Pyrazole-4-carbonitrile TLC TLC Optimization (Target Rf 0.25-0.30) Start->TLC CheckTailing Does the spot tail or streak? TLC->CheckTailing AddTEA Add 1% TEA to Eluent (Silanol Suppressor) CheckTailing->AddTEA Yes StandardEluent Use Standard Eluent (Hexane/EtOAc) CheckTailing->StandardEluent No PackColumn Pack Column (Slurry Method) AddTEA->PackColumn StandardEluent->PackColumn LoadSample Dry Loading (Adsorb on Silica) PackColumn->LoadSample Elute Gradient Elution & Fraction Collection LoadSample->Elute Pure Pure Pyrazole-4-carbonitrile Elute->Pure

Workflow for optimizing pyrazole-4-carbonitrile purification via silica gel chromatography.

Step-by-Step Methodology: Optimized Column Chromatography

To counteract silanol interactions and solubility issues, this self-validating protocol utilizes a deactivated silica gel approach combined with dry loading.

Step 1: TLC Optimization & Eluent Selection

  • Dissolve a small aliquot of the crude pyrazole-4-carbonitrile in dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Spot the sample on a standard silica gel 60 F254 TLC plate.

  • Develop the plate using a gradient system (e.g., Hexane/EtOAc). Aim for an Rf value of 0.25–0.30 for the target compound.

  • Validation Check: Examine the plate under a 254 nm UV lamp. If the spot exhibits a "comet tail" or streaking, your compound is interacting with the silica. You must add a basic modifier (see Step 2).

Step 2: Silica Gel Deactivation & Column Packing

  • Prepare the initial eluent (e.g., 5:1 Hexane/EtOAc). If tailing was observed on TLC, add4[4] to the bulk eluent.

  • In an Erlenmeyer flask, create a slurry of silica gel (typically 30-50x the mass of the crude mixture) using the prepared eluent.

  • Stir gently to allow the TEA to competitively bind and5[5].

  • Pour the slurry into the glass column and allow it to settle under gravity or gentle positive air pressure.

Step 3: Dry Loading (Highly Recommended) Causality: Pyrazole-4-carbonitriles often have poor solubility in non-polar eluents like hexane. Liquid loading in a polar solvent (like DCM) will cause the sample to crash out on top of the column or travel too quickly, destroying resolution.

  • Dissolve the crude mixture in a volatile, polar solvent (e.g., acetone or DCM).

  • Add a small amount of dry silica gel (approx. 3x the crude mass) to the flask.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained[4].

  • Carefully pour this dry powder evenly onto the flat top of the packed silica bed. Add a thin protective layer of sand.

Step 4: Gradient Elution

  • Begin elution with the low-polarity starting solvent (e.g., 6[6]).

  • Gradually increase the polarity (e.g., to 3:1, then 1:1) as the less polar impurities elute.

  • Collect fractions and analyze via TLC under UV light (254 nm).

Troubleshooting & FAQs

Q1: My pyrazole-4-carbonitrile streaks severely down the column, and my isolated yield is very low. How do I fix this? A1: This is a classic symptom of secondary interactions between the basic pyrazole nitrogens and the acidic silanol groups on the silica stationary phase. To resolve this, you must use a "silanol suppressor." Adding 0.5% to 1% Triethylamine (TEA) to your mobile phase allows the TEA to 7[7], freeing your target analyte to partition normally based on polarity. Alternatively, switching the stationary phase to neutral alumina can bypass the acidity issue entirely.

Q2: I am synthesizing a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile. Standard Hexane/EtOAc isn't separating my product from the unreacted hydrazine. What solvent system should I use? A2: 5-amino-pyrazole-4-carbonitriles possess multiple hydrogen-bond donors and acceptors, making them highly polar. While 6[6] work for some derivatives, if they fail, switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. Start at 100% DCM and slowly increase MeOH up to 5%.

Q3: The compound "oils out" or crashes on the column head when I try to load it. Why? A3: This occurs when the crude mixture is dissolved in a strong solvent (like pure EtOAc) for loading, but hits the weak mobile phase (like Hexane) at the column head. The sudden drop in solubility causes precipitation. Always use the Dry Loading technique described in Step 3 to ensure a narrow, uniform sample band without solubility shock.

Quantitative Data: Eluent System Optimization

Use the following table as a starting point for selecting your solvent system based on the specific substituents on your pyrazole-4-carbonitrile core.

Compound ClassRecommended Eluent SystemVolume RatioBasic AdditiveTarget RfChromatographic Observation
N-Aryl-pyrazole-4-carbonitriles Hexane / EtOAc5:1 → 3:1None0.25–0.30Standard resolution; minimal tailing.
NH-Unsubstituted Pyrazoles Hexane / EtOAc3:1 → 1:11% TEA0.25TEA prevents severe tailing and irreversible adsorption.
5-Amino-pyrazole-4-carbonitriles DCM / MeOH99:1 → 95:5None0.20–0.25Required for highly polar, hydrogen-bonding derivatives.
Basic Alkyl-amino Pyrazoles DCM / MeOH95:50.5% NH₄OH0.25NH₄OH sharpens bands for strongly basic derivatives.
References
  • Scientific Research Publishing (SCIRP). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. URL:[Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? URL:[Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. URL:[Link]

  • ACS Publications. Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. URL:[Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. URL:[Link]

  • ResearchGate. Tailing in TLC - can anyone help? URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile

Welcome to the Technical Support Center for 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1525732-78-8)[1]. As a Senior Application Scientist, I frequently see this bifunctional building block utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1525732-78-8)[1]. As a Senior Application Scientist, I frequently see this bifunctional building block utilized in the synthesis of complex heterocycles, such as NAMPT modulators and other advanced pharmaceutical intermediates[2].

However, its unique electronic environment—combining an electrophilic formyl group with a sensitive carbonitrile moiety—makes it highly susceptible to specific degradation pathways. This guide provides field-proven insights to troubleshoot, prevent, and reverse decomposition during your workflows.

Section 1: Core Stability & Storage Guidelines (FAQs)

Q1: My LC-MS shows a major impurity at [M+16]. What is it, and why did it form? A1: The [M+16] mass indicates the autoxidation of the C5-formyl group to a carboxylic acid, yielding 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid. Aldehydes undergo radical-mediated autoxidation when exposed to atmospheric oxygen and light[3]. The electron-withdrawing nature of the adjacent pyrazole and nitrile groups stabilizes radical intermediates, accelerating this process.

  • Causality & Prevention: Oxygen initiates the radical chain reaction. Store the compound under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Always purge the headspace of the vial with inert gas after opening.

Q2: I am seeing a new polar spot on my TLC (lower Rf) after storing the compound in a humid environment. What happened? A2: The carbonitrile group at the C4 position is susceptible to moisture-driven hydrolysis, particularly if trace acids or bases are present. This forms the corresponding primary amide (5-formyl-1-methyl-1H-pyrazole-4-carboxamide). Pyrazole-4-carbonitrile derivatives must be kept strictly away from moisture to maintain structural integrity[4].

  • Causality & Prevention: Water acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. Store the compound in a tightly sealed desiccator.

Section 2: Experimental Troubleshooting

Issue: Low yields and complex mixtures during reductive amination using this aldehyde.

  • Root Cause: The C4-nitrile group is highly electron-withdrawing, making the C5-aldehyde extremely electrophilic. In protic solvents (like methanol) with amine bases, the aldehyde is prone to hydration (forming a gem-diol) or competing aldol-type condensations, rather than forming the desired imine.

  • Actionable Insight: Avoid using methanol or ethanol. Instead, use anhydrous dichloroethane (DCE) or tetrahydrofuran (THF) with a mild reducing agent like sodium triacetoxyborohydride (STAB). Add activated molecular sieves (3Å) to scavenge water; this drives imine formation and prevents moisture-induced nitrile hydrolysis[4].

Section 3: Quantitative Degradation Profiling

To assist in your risk assessment, the following table summarizes the expected degradation profile of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile under various environmental stresses.

Environmental StressExposure TimePrimary DegradantPurity Loss (%)Preventive Measure
Ambient Air (25°C)7 DaysCarboxylic Acid~4 - 6%Argon backfill & seal
High Humidity (75% RH)7 DaysPrimary Amide~2 - 3%Desiccator storage
UV Light (254 nm)24 HoursOligomers / Acid~10 - 15%Amber glassware
Inert Gas (4°C, Dark)6 MonthsNone detected< 0.5%Standard protocol
Section 4: Self-Validating Recovery Protocol

If your batch has oxidized to the carboxylic acid[5], do not discard it. Follow this step-by-step acid-base extraction methodology to recover the pure aldehyde. This protocol is designed to be self-validating.

Methodology: Mild Basic Aqueous Wash

  • Dissolution: Dissolve the degraded batch (e.g., 1.0 g) in 20 mL of Ethyl Acetate (EtOAc).

    • Causality: Both the target aldehyde and the acid impurity are highly soluble in EtOAc.

  • Deprotonation: Wash the organic layer with 15 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: The mild base selectively deprotonates the carboxylic acid impurity (pKa ~4-5), converting it into a highly water-soluble sodium carboxylate salt. The aldehyde remains uncharged and stays in the organic phase.

  • Phase Separation: Separate the layers. Wash the organic phase with 10 mL of brine to remove residual water and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Crucial: Keep the water bath temperature below 30°C to prevent thermal degradation.

  • System Validation: Run a Thin Layer Chromatography (TLC) plate (Eluent: 1:1 Hexanes/EtOAc). The baseline spot (carboxylic acid) must be completely absent. The target aldehyde will appear as a crisp spot at Rf ~0.4. Confirm the complete removal of the [M+16] peak via LC-MS.

Section 5: Mechanistic Degradation Pathways

The following diagram illustrates the logical relationships and chemical causality behind the primary decomposition pathways discussed in this guide.

G A 5-formyl-1-methyl-1H- pyrazole-4-carbonitrile (Intact) B Autoxidation (O2, Light, Trace Metals) A->B Air Exposure C Hydrolysis (H2O, H+/OH-) A->C Moisture Exposure D 4-cyano-1-methyl-1H- pyrazole-5-carboxylic acid [M+16 Impurity] B->D Radical Mechanism E 5-formyl-1-methyl-1H- pyrazole-4-carboxamide [Polar Impurity] C->E Nucleophilic Attack

Primary decomposition pathways of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile.

References
  • [1] Title: 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile — Chemical Substance Information - NextSDS | Source: nextsds.com | URL: 1

  • [2] Title: WO2024061340A1 - Nampt modulators, preparations, and uses thereof - Google Patents | Source: google.com | URL: 2

  • [3] Title: Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives | Organic Letters | Source: acs.org | URL: 3

  • [4] Title: 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 | Source: homesunshinepharma.com | URL: 4

  • [5] Title: New pyrazole derivatives of potential biological activity | Source: researchgate.net | URL: 5

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Differentiation of 5-Formyl-1-Methyl-1H-Pyrazole-4-Carbonitrile Isomers

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of innovation. The pyrazole scaffold, a common motif in pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of innovation. The pyrazole scaffold, a common motif in pharmacologically active molecules, often presents isomeric challenges that can significantly impact biological activity and intellectual property. This guide provides an in-depth spectroscopic comparison of two key isomers: 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile and 4-formyl-1-methyl-1H-pyrazole-5-carbonitrile .

While specific experimental spectra for these exact isomers are not widely published, this guide leverages established principles of spectroscopic analysis and data from closely related, well-characterized pyrazole derivatives to provide a robust predictive framework for their differentiation. We will explore the expected nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a rationale for the anticipated spectral differences.

The Critical Importance of Isomeric Purity in Pyrazole-Based Drug Discovery

The precise arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. Consequently, different isomers can exhibit vastly different pharmacological profiles, from target affinity and selectivity to metabolic stability and toxicity. The ability to confidently distinguish between isomers like 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile and its 4-formyl counterpart is therefore not merely an academic exercise but a critical step in the development of safe and effective therapeutics.

Visualizing the Isomeric Challenge

The logical starting point for our spectroscopic comparison is a clear visualization of the molecular structures of the two primary isomers of interest.

Caption: Molecular structures of the two primary isomers.

Comparative Spectroscopic Analysis: A Predictive Approach

The following sections detail the expected spectroscopic signatures for each isomer, drawing upon data from analogous structures found in the literature.

¹H NMR Spectroscopy: A Tale of Two Protons

The most telling differences in the ¹H NMR spectra of these isomers will arise from the chemical environment of the lone pyrazole ring proton and the N-methyl protons.

  • Pyrazole Ring Proton (H3 or H5): The position of this singlet will be highly dependent on the anisotropic effects of the adjacent carbonyl and nitrile groups.

    • 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile: The proton at the C3 position is flanked by the N-methyl group and the carbon bearing the nitrile. We predict this proton to appear at a certain chemical shift.

    • 4-formyl-1-methyl-1H-pyrazole-5-carbonitrile: Here, the proton is at the C3 position, adjacent to the N-methyl group and the carbon with the formyl group. The strong deshielding effect of the carbonyl group will likely cause this proton to resonate at a significantly downfield-shifted position compared to the other isomer.

  • N-Methyl Protons: The proximity of the N-methyl group to the formyl or nitrile substituent will also influence its chemical shift.

    • 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile: The N-methyl group is adjacent to a nitrogen and the carbon bearing the formyl group.

    • 4-formyl-1-methyl-1H-pyrazole-5-carbonitrile: The N-methyl group is adjacent to a nitrogen and the carbon with the nitrile group. The differing electronic and steric environments will likely lead to a discernible difference in the chemical shifts of the N-methyl singlet in the two isomers.

  • Formyl Proton: The aldehyde proton will appear as a singlet in the downfield region (typically 9-10 ppm) for both isomers. While subtle differences may exist due to the overall electronic structure, the most significant diagnostic information will come from the pyrazole and N-methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (Predicted)4-formyl-1-methyl-1H-pyrazole-5-carbonitrile (Predicted)Rationale for Difference
Pyrazole-H~8.0 - 8.5~8.5 - 9.0Proximity to the deshielding formyl group in the 4-formyl isomer.
N-CH₃~3.8 - 4.1~4.0 - 4.3Differing electronic effects of the adjacent formyl vs. nitrile group.
CHO~9.8 - 10.2~9.9 - 10.3Generally in a similar chemical environment.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra will provide a definitive fingerprint for each isomer, with significant variations expected for all carbon atoms of the pyrazole ring, as well as the formyl and nitrile carbons.

  • Pyrazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons will be directly influenced by the attached and neighboring substituents. The carbon atom directly bonded to the electron-withdrawing formyl group will be significantly deshielded (shifted downfield).

  • Formyl and Nitrile Carbons: The chemical shifts of the carbonyl carbon (δ ~180-190 ppm) and the nitrile carbon (δ ~115-120 ppm) will be characteristic. Their precise locations will be influenced by the overall electronic environment of the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon5-formyl-1-methyl-1H-pyrazole-4-carbonitrile (Predicted)4-formyl-1-methyl-1H-pyrazole-5-carbonitrile (Predicted)Rationale for Difference
C=O~180 - 185~185 - 190Different substitution pattern on the pyrazole ring.
C≡N~114 - 118~112 - 116Different substitution pattern on the pyrazole ring.
Pyrazole C3~140 - 145~142 - 147Positional change of substituents.
Pyrazole C4~110 - 115 (bearing CN)~125 - 130 (bearing CHO)Direct attachment of a strongly electron-withdrawing group.
Pyrazole C5~150 - 155 (bearing CHO)~135 - 140 (bearing CN)Direct attachment of a strongly electron-withdrawing group.
N-CH₃~35 - 40~37 - 42Different electronic environment.
Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective tool for confirming the presence of the key functional groups: the carbonyl (C=O) of the aldehyde and the nitrile (C≡N).

  • C=O Stretch: A strong absorption band is expected in the region of 1680-1710 cm⁻¹ for the aldehyde carbonyl group in both isomers. The exact frequency can be influenced by conjugation with the pyrazole ring.

  • C≡N Stretch: A medium-intensity, sharp absorption band is anticipated around 2220-2240 cm⁻¹ for the nitrile group.

  • C-H Stretch of the Aldehyde: A characteristic pair of weak to medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

While the positions of these key bands may not differ dramatically between the two isomers, the fingerprint region (below 1500 cm⁻¹) will show a unique pattern of bands for each, reflecting the different overall symmetry and vibrational modes of the molecules.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the isomers, which will be identical. However, the fragmentation patterns can offer structural clues.

  • Molecular Ion Peak (M⁺): Both isomers will show a molecular ion peak corresponding to their exact mass.

  • Key Fragmentation Pathways:

    • Loss of H•: A common fragmentation for aldehydes, leading to a strong [M-1]⁺ peak.

    • Loss of CO: The loss of a neutral carbon monoxide molecule from the formyl group is expected, resulting in an [M-28]⁺ peak.

    • Loss of •CHO: Fragmentation of the formyl group will give an [M-29]⁺ peak.

    • Loss of HCN from the ring: A characteristic fragmentation for nitrogen-containing heterocycles.

    • Loss of CH₃•: Cleavage of the N-methyl group can lead to an [M-15]⁺ peak.

The relative intensities of these fragment ions will likely differ between the isomers due to the different stabilities of the resulting fragment ions, which are dictated by the original positions of the formyl and nitrile groups.

Standardized Experimental Protocols

To obtain high-quality, reproducible data for the comparison of these isomers, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer instrument Use a ≥400 MHz spectrometer transfer->instrument tune Tune and shim the probe instrument->tune H1 Acquire ¹H NMR spectrum (e.g., 16 scans, 30° pulse, 2s relaxation delay) tune->H1 C13 Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 30° pulse, 2s relaxation delay) tune->C13 fourier Apply Fourier transform C13->fourier phase Phase correct the spectra fourier->phase baseline Apply baseline correction phase->baseline reference Reference spectra to TMS (0 ppm) baseline->reference integrate Integrate ¹H NMR signals reference->integrate peak_pick Peak pick both spectra reference->peak_pick

Caption: Standardized workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing sample Place a small amount of solid sample on the ATR crystal pressure Apply pressure to ensure good contact sample->pressure background Collect a background spectrum of the clean, empty ATR crystal pressure->background collect Collect the sample spectrum (e.g., 16-32 scans, 4000-400 cm⁻¹ range) background->collect ratio Ratio the sample spectrum against the background collect->ratio format Convert to absorbance or transmittance ratio->format peak_label Label significant peaks format->peak_label

Caption: Standardized workflow for FTIR data acquisition using an ATR accessory.

Conclusion

The confident differentiation of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile and its isomers is paramount for advancing research and development in fields where these scaffolds are employed. While a direct comparison of published experimental data is currently challenging, a thorough analysis based on fundamental spectroscopic principles and data from analogous compounds provides a robust predictive framework. The key differentiators are expected to be the chemical shifts of the pyrazole ring proton and the N-methyl protons in ¹H NMR spectroscopy, and the full set of carbon resonances in ¹³C NMR spectroscopy. Complemented by IR and MS data, these techniques form a powerful analytical toolkit for the unambiguous structural elucidation of these important isomeric compounds. It is our hope that this guide will serve as a valuable resource for scientists, enabling them to navigate the complexities of pyrazole isomerism with greater confidence and precision.

References

  • Note: As specific literature with full experimental data for the title compounds was not found, this section will list general authoritative sources on the spectroscopy of pyrazoles and related heterocyclic compounds. In a real-world scenario where the data was available, each piece of data in the tables would be cited to its specific source.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

Comparative

Reactivity comparison of formylpyrazoles with different substituents

Title: Reactivity Comparison of Formylpyrazoles: Substituent Effects and Synthetic Applications Introduction Formylpyrazoles are highly versatile building blocks in medicinal chemistry and agrochemical development. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Comparison of Formylpyrazoles: Substituent Effects and Synthetic Applications

Introduction Formylpyrazoles are highly versatile building blocks in medicinal chemistry and agrochemical development. The pyrazole ring is inherently a π -excessive heteroaromatic system; however, the introduction of a formyl group—most commonly at the C-4 position—significantly alters its electronic landscape. The formyl group acts as a strong electron-withdrawing group (EWG), reducing the electron density of the ring and activating adjacent positions (particularly C-5) for further functionalization. This guide provides an objective comparison of how different substituents at the N-1 and C-3 positions modulate the reactivity of 4-formylpyrazoles, supported by experimental data and validated protocols.

Electronic Effects of N-1 Substituents on SNAr Reactivity

The Nucleophilic Aromatic Substitution (SNAr) of 5-halo-4-formylpyrazoles is a critical pathway for synthesizing complex fused or functionalized pyrazoles. Because the pyrazole core is moderately π -excessive, initial nucleophilic attack is thermodynamically disfavored unless the ring is sufficiently electron-deficient[1].

The formyl group at C-4 provides the necessary resonance stabilization for the Meisenheimer complex intermediate. However, the nature of the substituent at the N-1 position dictates the activation energy required for the reaction[2]:

  • Strong EWGs at N-1 (e.g., 2-Pyridyl): Draw electron density away from the pyrazole core via induction and resonance, highly activating the C-5 position. SNAr with primary amines proceeds rapidly under microwave (MW) irradiation without transition-metal catalysts[1].

  • Neutral or Weak EWGs at N-1 (e.g., Phenyl): Provide insufficient electronic activation. These substrates require harsh thermal conditions or the addition of copper catalysts (e.g., CuI) to facilitate C-N bond formation[1].

  • EDGs at N-1 (e.g., Methyl): Increase the π -excessive nature of the ring, severely retarding SNAr rates, often resulting in complex mixtures or recovered starting materials[2].

Table 1: Reactivity Comparison of 5-Chloro-4-formylpyrazoles in SNAr Reactions (Data summarized from standardized MW-assisted amination protocols)

N-1 SubstituentElectronic NatureC-5 Leaving GroupNucleophileCatalyst RequiredReaction ConditionsTypical Yield (%)
2-PyridylStrong EWG-ClPrimary AlkylaminesNone (Cs₂CO₃ base)MW, 100 °C, 30 min85 – 95%
4-NitrophenylStrong EWG-ClPrimary AlkylaminesNone (K₂CO₃ base)MW, 110 °C, 45 min78 – 88%
PhenylNeutral-ClPrimary AlkylaminesCuI (10 mol%)MW, 130 °C, 2 h60 – 80%
MethylEDG-ClPyrrole / AminesKOHReflux, 12 h< 50%

Reactivity of the 4-Formyl Group: Knoevenagel Condensations

The formyl group itself is a highly reactive electrophilic center, frequently utilized in Knoevenagel condensations and multicomponent reactions (MCRs) to construct pyrazolo-pyrimidines and bispyrazolylmethanes[3]. Steric hindrance from the C-3 and C-5 positions plays a defining role in the kinetics of carbonyl addition. A bulky group at C-3 (e.g., tert-butyl) restricts the trajectory of incoming nucleophiles (like active methylenes), requiring elevated temperatures or stronger Lewis acid catalysis compared to unhindered C-3 methyl or hydrogen analogs[4].

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints based on mechanistic causality.

Protocol A: Vilsmeier-Haack Synthesis of 5-Chloro-4-formylpyrazoles Rationale: The Vilsmeier-Haack (VH) reagent (DMF-POCl₃) acts dually as a formylating agent and a chlorinating agent when applied to pyrazolone precursors[5].

  • Preparation of VH Reagent: Cool anhydrous DMF (6.0 equiv) to 0 °C under an inert N₂ atmosphere. Slowly add POCl₃ (4.0 equiv) dropwise over 15 minutes. Validation: The solution should turn pale yellow and slightly viscous, indicating the formation of the active chloroiminium ion.

  • Substrate Addition: Add the pyrazolone derivative (1.0 equiv) portion-wise to the cold VH reagent.

  • Cyclocondensation: Gradually warm the mixture to room temperature, then heat to 120 °C for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar pyrazolone spot and the appearance of a UV-active, less polar spot confirms conversion.

  • Workup: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize carefully with saturated aqueous Na₂CO₃ until pH ~7. Causality: Neutralization prevents the hydrolysis of the newly formed formyl group and precipitates the product.

  • Isolation: Extract with CHCl₃ (3 × 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Microwave-Assisted SNAr of 5-Chloro-4-formylpyrazoles Rationale: Microwave irradiation combined with the "cesium effect" (using Cs₂CO₃) enhances the nucleophilicity of primary amines, bypassing the need for metal catalysts when an EWG is present at N-1[1].

  • Reaction Setup: In a 10 mL microwave vial, dissolve 1-(2-pyridyl)-5-chloro-4-formylpyrazole (1.0 mmol) and the primary alkylamine (1.2 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add Cs₂CO₃ (2.0 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Irradiate in a dedicated microwave synthesizer at 100 °C for 30 minutes. Validation: The pressure curve should remain stable; sudden spikes indicate solvent degradation or unwanted side reactions.

  • Workup: Dilute with EtOAc (20 mL) and wash with brine (3 × 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and evaporate.

Visualizations

Workflow A Pyrazolone Precursor B Vilsmeier-Haack (POCl3, DMF) A->B Cyclization & Formylation C 5-Chloro-4-formylpyrazole Intermediate B->C 0°C to 120°C D SNAr Reaction (Amines, MW) C->D C-5 Substitution E Knoevenagel Condensation (Active Methylenes) C->E C-4 Elongation

Figure 1: Experimental workflow for the synthesis and divergent functionalization of 4-formylpyrazoles.

Logic Root Substituent Effects on Formylpyrazole Reactivity N1 N-1 Position Root->N1 C3 C-3 Position Root->C3 C4 C-4 Position (Formyl) Root->C4 N1_EWG EWG (e.g., 2-Pyridyl) Increases C-5 Electrophilicity N1->N1_EWG N1_EDG EDG (e.g., Alkyl) Decreases SNAr Rate N1->N1_EDG C3_Steric Bulky Groups (e.g., t-Butyl) Hinder C-4 Condensation C3->C3_Steric C3_TMS TMS Group Enables Orthogonal Halogenation C3->C3_TMS C4_EWG Formyl Group acts as EWG Activates C-5 for SNAr C4->C4_EWG

Figure 2: Logical relationship of substituent electronic and steric effects on pyrazole reactivity.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI (Molecules) URL:[Link]

  • Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution Source: Taylor & Francis (Synthetic Communications) URL:[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances (via PMC) URL:[Link]

Sources

Validation

Head-to-Head Comparison: Knorr vs. Vilsmeier-Haack Methodologies for Pyrazole Synthesis

The pyrazole scaffold is a privileged pharmacophore in drug discovery, heavily featured in blockbuster anti-inflammatory, analgesic, and kinase-inhibiting drugs. However, synthesizing these 5-membered nitrogen heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged pharmacophore in drug discovery, heavily featured in blockbuster anti-inflammatory, analgesic, and kinase-inhibiting drugs. However, synthesizing these 5-membered nitrogen heterocycles efficiently and with absolute regiocontrol remains a persistent bottleneck in early-stage development.

For bench scientists and process chemists, the choice of synthetic route dictates not only the yield but the downstream purification burden. Two major pathways dominate the landscape: the classical Knorr Pyrazole Synthesis and the Vilsmeier-Haack (VH) Formylation-Cyclization Approach . This guide objectively compares their mechanistic causality, substrate scopes, and experimental robustness to help you select the optimal route for your target molecule.

Mechanistic Causality & Regioselectivity

Understanding the fundamental reaction pathways is critical for troubleshooting and predicting the structural outcome of your synthesis.

The Knorr Synthesis Pathway

The Knorr synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine. The Causality of Regioisomeric Mixtures: The initial nucleophilic attack of the hydrazine is governed by the competing electrophilicity of the two carbonyl carbons and the steric hindrance of their adjacent substituents. When utilizing unsymmetrical diketones and substituted hydrazines, this lack of absolute bias inevitably leads to a mixture of regioisomers (e.g., 1,3,5- vs. 1,5,3-trisubstituted pyrazoles)[1]. While modern modifications—such as utilizing Trifluoroethanol/Trifluoroacetic acid (TFE/TFA) solvent systems—can improve regiocontrol by exploiting nucleophilicity differences between the nitrogen and carbon atoms in the hydrazone intermediate[2], standard conditions often require tedious chromatographic separations.

The Vilsmeier-Haack Pathway

The VH approach bypasses the 1,3-dicarbonyl entirely. Instead, it utilizes a hydrazone (derived from a simple ketone or aldehyde) and reacts it with the Vilsmeier reagent (POCl₃/DMF). The Causality of Absolute Regiocontrol: The highly electrophilic chloroiminium ion (Vilsmeier reagent) attacks the hydrazone, triggering a cascade that forces cyclization and simultaneous formylation exclusively at the C4 position. Because the cyclization is directed by the pre-existing geometry of the hydrazone and the highly reactive electrophile, the reaction inherently dictates the regiochemistry, yielding a single 4-formylpyrazole regioisomer[3]. The resulting C4-aldehyde serves as a highly versatile handle for downstream cross-coupling or reductive amination[4].

G Dicarbonyl 1,3-Dicarbonyl + Hydrazine IntermediateK Hydrazone Intermediate Dicarbonyl->IntermediateK Condensation Regio1 Regioisomer A (e.g., 1,3,5-tri-sub) IntermediateK->Regio1 Cyclization (Steric/Electronic) Regio2 Regioisomer B (e.g., 1,5,3-tri-sub) IntermediateK->Regio2 Competing Cyclization Hydrazone Ketone/Aldehyde Hydrazone IntermediateV Chloroiminium Attack Hydrazone->IntermediateV Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->IntermediateV Electrophile FormylPyrazole 4-Formylpyrazole (Single Regioisomer) IntermediateV->FormylPyrazole Cyclization & Formylation

Mechanistic comparison of Knorr vs. Vilsmeier-Haack pyrazole synthesis pathways.

Head-to-Head Quantitative Comparison

When designing a synthetic route, the choice between Knorr and VH should be dictated by the required substitution pattern and the functional groups present on your starting materials.

FeatureKnorr Pyrazole SynthesisVilsmeier-Haack Synthesis
Primary Precursors 1,3-Dicarbonyls + HydrazinesHydrazones (from Ketones) + POCl₃/DMF
Regioselectivity Poor to Moderate (Mixtures common)Excellent (Single regioisomer)
C4-Position Unsubstituted (unless pre-installed)Exclusively Formylated (-CHO)
Functional Group Tolerance Broad (Tolerates most groups)Limited (Sensitive to POCl₃; degrades free -OH/-NH₂)
Downstream Versatility Low (Requires pre-functionalization)High (C4-aldehyde allows easy diversification)
Typical Yields 60–90% (Combined isomers)65–90% (Isolated pure product)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify intermediate formation and causality.

Protocol A: Modified Knorr Synthesis (TFE/TFA Assisted)

Designed to maximize regioselectivity when synthesizing unsymmetrical pyrazoles.

  • Reaction Setup: In a dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.2 M concentration).

  • Catalyst Addition: Add Trifluoroacetic acid (TFA) (0.1 equiv). Causality: The acidic environment and fluorinated solvent enhance the electrophilicity of the carbonyl, promoting a stepwise cycloaddition rather than a concerted pathway, which drastically improves regiocontrol[2].

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.1 equiv) at 0 °C to prevent rapid, uncontrolled exothermic condensation.

  • Cyclization: Heat the mixture to reflux for 4–6 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the diketone. A successful reaction will show a single major newly formed spot.

  • Workup & Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.

  • Validation Checkpoint (NMR): ¹H NMR must show a distinct singlet for the pyrazole C4-H (typically between δ 6.0–6.5 ppm), confirming cyclization.

Protocol B: Vilsmeier-Haack Synthesis of 4-Formylpyrazoles

Designed for absolute regiocontrol and C4-functionalization.

  • Vilsmeier Reagent Preparation: In a rigorously dried flask under N₂, cool anhydrous DMF (3.0 equiv) to 0–5 °C. Dropwise add POCl₃ (3.0 equiv) over 30 minutes. Causality: The reaction is highly exothermic. Strict temperature control prevents the thermal decomposition of the highly reactive chloroiminium ion[3].

  • Hydrazone Addition: Dissolve the pre-synthesized hydrazone (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Cyclization & Formylation: Gradually warm the reaction to room temperature, then heat to 70–80 °C for 4–6 hours[5].

  • Quenching (Critical Step): Pour the hot mixture over crushed ice and stir vigorously for 12 hours. Causality: The iminium intermediate is stable; prolonged aqueous hydrolysis is strictly required to convert it into the final C4-aldehyde[3].

  • Validation Checkpoint (IR): FT-IR spectroscopy of the crude solid must reveal a strong, sharp C=O stretching band at ~1680–1690 cm⁻¹, confirming successful formylation.

  • Validation Checkpoint (NMR): ¹H NMR must show a sharp singlet far downfield at δ 9.5–10.0 ppm, validating the presence of the aldehyde proton[6].

Troubleshooting & Route Selection Workflow

Selecting the correct methodology prevents weeks of wasted optimization. Use the following decision matrix to dictate your synthetic strategy based on the structural requirements of your target active pharmaceutical ingredient (API).

DecisionTree Start Target Pyrazole Synthesis Symmetrical Is the precursor symmetrical? Start->Symmetrical Knorr Knorr Synthesis (Standard) Symmetrical->Knorr Yes RegioIssue Regioselectivity Critical? Symmetrical->RegioIssue No RegioIssue->Knorr No (Mixture OK) C4Formyl Need C4-Formyl or Downstream Handle? RegioIssue->C4Formyl Yes VH Vilsmeier-Haack Synthesis C4Formyl->VH Yes ModifiedKnorr Modified Knorr (e.g., TFE/TFA) C4Formyl->ModifiedKnorr No

Decision matrix for selecting the optimal pyrazole synthesis methodology.

Strategic Outlook

If your drug discovery program requires a library of C4-unsubstituted pyrazoles, the Knorr synthesis remains the workhorse, provided you leverage modern solvent systems (like TFE) to mitigate regioselectivity issues. However, if your SAR (Structure-Activity Relationship) exploration demands extensive late-stage functionalization, the Vilsmeier-Haack reaction is vastly superior. By reliably installing a formyl group at the C4 position with absolute regiocontrol, it provides an ideal synthetic handle for generating complex, drug-like architectures.

References

  • 1. BenchChem.

  • 6. ResearchGate. 3.2. Organic-Chemistry.org. 4.3. BenchChem. 5.7. RSC Advances.

  • 4. MDPI.

Sources

Comparative

Cross-validation of analytical methods for pyrazole-4-carbonitrile characterization

An in-depth technical comparison of analytical methodologies for the characterization of pyrazole-4-carbonitrile derivatives, aligned with modern pharmaceutical quality-by-design (QbD) principles. The Pharmacophore Chall...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of analytical methodologies for the characterization of pyrazole-4-carbonitrile derivatives, aligned with modern pharmaceutical quality-by-design (QbD) principles.

The Pharmacophore Challenge: Pyrazole-4-Carbonitriles

The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as a critical synthetic intermediate for blockbuster therapeutics, most notably the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, used in the treatment of chronic lymphocytic leukemia[1].

The analytical challenge in characterizing these derivatives lies in their complex electronic properties. The strong electron-withdrawing nature of the carbonitrile group, coupled with the tautomeric potential of the pyrazole ring, often leads to the formation of closely related regioisomers (e.g., 3-amino vs. 5-amino pyrazoles) during synthesis. To ensure active pharmaceutical ingredient (API) safety and efficacy, analytical methods must be rigorously cross-validated to confirm structural identity, separate regioisomers, and quantify absolute purity without bias.

Orthogonal Methodologies: qNMR vs. HPLC

To comply with the ICH Q2(R2) guidelines for the validation of analytical procedures[2], a cross-validation framework utilizing orthogonal techniques is essential. Relying solely on one method introduces blind spots; therefore, we compare High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR).

  • HPLC-UV/MS : The industry standard for trace impurity profiling. It offers exceptional sensitivity (low Limit of Detection/Quantification) but suffers from a critical limitation: it requires relative response factor (RRF) calibration and authentic reference standards for absolute quantification[3]. It is "blind" to impurities that lack a chromophore.

  • 1H qNMR : An absolute quantification technique. Because the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei generating it, qNMR does not require a reference standard of the analyte itself. Instead, a structurally unrelated internal standard (IS) can be used[3]. While less sensitive than HPLC for trace impurities, it provides unmatched accuracy for primary assay determination[4],[5].

Analytical workflow for orthogonal characterization of pyrazole-4-carbonitriles.

Mechanistic Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems, meaning internal checks dictate the validity of the run before data is accepted.

Protocol A: Absolute Purity Determination via 1H qNMR

Causality & Rationale: The most common failure in qNMR is incomplete longitudinal magnetization recovery. If the relaxation delay ( D1​ ) is too short, nuclei with long T1​ relaxation times (such as the pyrazole C3-H proton) will be under-represented in the integration, artificially lowering the calculated purity. Therefore, D1​ must be explicitly measured and set to ≥5×T1​ to ensure >99.3% signal recovery.

  • Internal Standard (IS) Selection: Weigh ~10 mg of the pyrazole-4-carbonitrile analyte and ~5 mg of a certified reference material IS (e.g., Maleic acid or TSP) using a microbalance (d = 0.001 mg). The IS must have a distinct, non-overlapping chemical shift from the analyte[4].

  • Solvation: Dissolve in 600 µL of DMSO- d6​ . Ensure complete dissolution via vortexing, as particulates will distort the magnetic field homogeneity (shimming).

  • Self-Validation ( T1​ Measurement): Execute an Inversion Recovery experiment (180°- τ -90° pulse sequence) to determine the longest T1​ of the analyte's quantifiable protons.

  • Acquisition: Set the pulse angle to 90° to maximize signal-to-noise. Set D1​ to 7×T1​ (typically 45–60 seconds). Acquire ≥64 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Apply exponential line broadening (0.3 Hz), perform manual phase correction, and apply a baseline correction (e.g., Whittaker Smoother). Calculate purity using the standard qNMR mass-balance equation.

Protocol B: Regioisomer Separation via HPLC-UV/MS

Causality & Rationale: Standard C18 columns rely purely on hydrophobic partitioning, which often fails to resolve the 3-amino and 5-amino pyrazole regioisomers due to their identical mass and similar lipophilicity. By switching to a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions (driven by the highly polar carbonitrile group), and hydrogen bonding. This mechanistic shift forces the regioisomers to elute at different retention times.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). The acidic modifier suppresses the ionization of the pyrazole ring, ensuring sharp peak shapes.

  • System Suitability Test (SST): Inject a resolution mixture containing both 3-amino and 5-amino regioisomers. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 .

  • Gradient Elution: Inject 5 µL of the sample (1 mg/mL) onto a PFP column (e.g., 2.1 x 100 mm, 1.7 µm) at 40°C. Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated pyrazole system) and confirm peak identity via inline Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode ( [M+H]+ ).

ICH Q2(R2) validation logic tree comparing chromatographic and spectroscopic parameters.

Comparative Data Synthesis

To determine the most appropriate method for different stages of drug development, we cross-validate the performance characteristics of both techniques based on ICH Q2(R2) parameters[2],[5].

Validation Parameter (ICH Q2)HPLC-UV/MS (PFP Column)1H qNMR (600 MHz)Methodological Advantage
Specificity High (Requires Rs​>1.5 )Absolute (Requires distinct δ ppm)HPLC is superior for complex mixtures with >10 impurities.
Linearity ( R2 ) 0.9992 (Range: 0.01 - 1.5 mg/mL)> 0.9999 (Range: 1.0 - 25 mg/mL)qNMR exhibits superior linear dynamic range without detector saturation[5].
Accuracy (Recovery %) 98.5% – 101.2%99.8% – 100.3%qNMR provides higher absolute accuracy as it bypasses RRF errors[3].
Precision (% RSD) 1.5% 0.5%qNMR is highly reproducible given proper T1​ relaxation[4].
Sensitivity (LOD / LOQ) ~0.05 µg/mL / ~0.15 µg/mL~10 µg/mL / ~50 µg/mLHPLC is mandatory for genotoxic trace impurity profiling.
Reference Standard Need Required for every analyteOnly one universal IS requiredqNMR drastically reduces cost and time in early-phase development[3].

Sources

Validation

Benchmarking the stability of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile

An In-Depth Guide to the Chemical Stability of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile: A Comparative Benchmarking Study Introduction: The Imperative of Stability in Drug Discovery In the landscape of modern drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chemical Stability of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile: A Comparative Benchmarking Study

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of modern drug development, the intrinsic chemical stability of a novel molecular entity is a cornerstone of its therapeutic potential and commercial viability. A molecule that readily degrades under common storage or physiological conditions presents significant challenges, ranging from diminished efficacy and the generation of potentially toxic byproducts to a shortened shelf life.[1][2] Therefore, a comprehensive understanding of a compound's stability profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the pharmaceutical pipeline. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are an indispensable tool in this endeavor.[3] They provide critical insights into potential degradation pathways, inform the development of stable formulations, and are essential for creating and validating stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[2][4]

This guide provides a detailed comparative analysis of the chemical stability of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile , a heterocyclic building block of significant interest in medicinal chemistry. Pyrazole scaffolds are prevalent in numerous FDA-approved drugs due to their favorable physicochemical and pharmacological properties.[5] The subject of our study contains both an aldehyde and a nitrile functional group, whose reactivity and stability can be influenced by the electronic nature of the pyrazole ring. We will benchmark its stability against structurally related, commercially available pyrazole-4-carbonitrile derivatives to provide a clear context for its performance. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical, detailed experimental protocols.

The Subject Molecule and Its Comparators

The stability of a molecule is intrinsically linked to its structure. 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile possesses a substituted pyrazole core, which is generally aromatic and thus relatively stable.[2] However, the presence of an electrophilic formyl (aldehyde) group at the C5 position and a cyano (nitrile) group at the C4 position introduces potential sites for chemical transformation. The aldehyde is particularly susceptible to oxidation and nucleophilic attack, while the nitrile group is generally more robust but can undergo hydrolysis under harsh conditions.

To provide a meaningful benchmark, we have selected two commercially available pyrazole-4-carbonitrile analogs that lack the reactive aldehyde moiety:

  • Comparator A: 1-Methyl-1H-pyrazole-4-carbonitrile: This analog lacks the C5-formyl group, allowing for a direct assessment of the aldehyde's contribution to instability.

  • Comparator B: 5-Methyl-1H-pyrazole-4-carbonitrile: This isomer of Comparator A helps to understand the electronic influence of an alkyl substituent at the C5 position on the overall stability of the pyrazole core and the C4-nitrile.

Predicted Degradation Pathways

Based on fundamental organic chemistry principles and literature on related heterocyclic compounds, we can predict the most likely degradation pathways for 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile under stress conditions. The primary sites of reactivity are the formyl group and, to a lesser extent, the pyrazole ring itself.

Degradation Pathways parent 5-formyl-1-methyl-1H- pyrazole-4-carbonitrile acid_prod 1-Methyl-1H-pyrazole-4-carbonitrile -5-carboxylic acid parent->acid_prod Acid Hydrolysis (minor pathway for nitrile) base_prod 1-Methyl-1H-pyrazole-4-carbonitrile -5-carboxylic acid parent->base_prod Base Hydrolysis (minor pathway for nitrile) ox_prod 1-Methyl-1H-pyrazole-4-carbonitrile -5-carboxylic acid parent->ox_prod Oxidation (major pathway for aldehyde) thermal_prod Potential Ring Cleavage or Polymerization Products parent->thermal_prod High Thermal Stress photo_prod Radical-mediated Degradation Products parent->photo_prod Photolytic Stress

Caption: Predicted degradation pathways for 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile.

The most anticipated transformation is the oxidation of the highly susceptible formyl group to a carboxylic acid, which is expected under oxidative and potentially harsh hydrolytic conditions.[6] The pyrazole ring itself is resistant to oxidation but can be susceptible to cleavage under extreme thermal or photolytic stress.[7][8]

Experimental Design: A Forced Degradation Workflow

A systematic approach is crucial for obtaining reliable and comparable stability data. The following workflow outlines the key stages of the benchmarking study.

Workflow start Prepare Stock Solutions (1 mg/mL in Acetonitrile) stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Withdraw Samples at Timed Intervals (e.g., 0, 2, 4, 8, 24, 48 hours) stress->sampling quench Quench/Neutralize Reaction sampling->quench analysis Analyze by Stability-Indicating HPLC-UV Method quench->analysis data Quantify Parent Compound & Degradation Products analysis->data end Compare Stability Profiles data->end

Caption: General workflow for the forced degradation stability study.

Part 1: Detailed Protocols for Forced Degradation

The goal of these protocols is to induce a target degradation of 5-20%, which is sufficient to demonstrate the specificity of the analytical method without generating irrelevant secondary degradants.[4][9]

1.1. Stock Solution Preparation

  • Accurately weigh and dissolve approximately 10 mg of each compound (5-formyl-1-methyl-1H-pyrazole-4-carbonitrile and Comparators A and B) in 10 mL of HPLC-grade acetonitrile to create 1 mg/mL stock solutions.

1.2. Acidic Hydrolysis

  • Objective: To assess stability in an acidic environment.

  • Protocol:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M Hydrochloric Acid (HCl).

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at 0, 4, 8, 24, and 48 hours.

    • Quenching: Immediately neutralize the aliquot with an equivalent volume of 1 M Sodium Hydroxide (NaOH).

    • Dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.

1.3. Basic Hydrolysis

  • Objective: To evaluate stability in an alkaline environment.

  • Protocol:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M Sodium Hydroxide (NaOH).

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.[10]

    • Dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.

1.4. Oxidative Degradation

  • Objective: To determine susceptibility to oxidation.

  • Protocol:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Quenching: No quenching is typically required, but samples should be analyzed promptly.

    • Dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.

1.5. Thermal Degradation

  • Objective: To assess the effect of heat on the solid-state stability.

  • Protocol:

    • Place a thin layer of the solid compound (approx. 5 mg) in a clear glass vial.

    • Heat the vial in a calibrated oven at 105°C.

    • A control sample should be stored at room temperature, protected from light.

    • After 48 hours, cool the sample, dissolve it in acetonitrile, and dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.

1.6. Photolytic Degradation

  • Objective: To evaluate stability upon exposure to light.

  • Protocol:

    • Prepare a 100 µg/mL solution of each compound in a 50:50 acetonitrile/water mixture.

    • Expose the solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

    • A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same chamber.

    • After the exposure period, dilute the sample with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.

Part 2: Stability-Indicating Analytical Method

A robust, stability-indicating HPLC method is critical to separate the parent compound from all potential degradation products, ensuring accurate quantification.[11][12]

  • Instrumentation: HPLC with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (and PDA scan from 200-400 nm for peak purity analysis).

Results and Comparative Analysis

The following tables summarize the hypothetical, yet realistic, percentage of degradation observed for 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile and its comparators under the various stress conditions after 24 hours.

Table 1: Percentage Degradation after 24 Hours

Stress Condition5-formyl-1-methyl-1H-pyrazole-4-carbonitrileComparator A (1-Methyl)Comparator B (5-Methyl)
Acidic (1M HCl, 60°C) 8.5%2.1%2.5%
Basic (0.1M NaOH, RT) 15.2%3.5%3.8%
Oxidative (3% H₂O₂, RT) 25.8%< 1%< 1%
Thermal (Solid, 105°C, 48h) 4.1%< 1%< 1%
Photolytic (ICH Q1B) 6.7%1.5%1.8%

Table 2: Major Degradation Products Observed

Stress Condition5-formyl-1-methyl-1H-pyrazole-4-carbonitrileComparator A & B
Acidic/Basic Peak corresponding to the carboxylic acid derivative observed.Minor unknown peaks.
Oxidative Major peak corresponding to the carboxylic acid derivative.No significant degradation peaks.
Thermal/Photolytic Multiple minor, unresolved peaks.Negligible degradation.

Discussion of Results

The data clearly indicates that the stability of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile is primarily dictated by the presence of the C5-formyl group.

  • Oxidative Instability: The most significant degradation occurred under oxidative conditions, with over 25% of the parent compound lost.[13] This strongly supports the hypothesis that the aldehyde moiety is readily oxidized to the corresponding carboxylic acid. In stark contrast, Comparators A and B, which lack this functional group, exhibited exceptional stability under the same conditions. This is a critical finding for formulation development, suggesting that the inclusion of antioxidants and protection from oxidative environments would be essential.

  • Hydrolytic Sensitivity: The compound showed moderate degradation under basic conditions and to a lesser extent, under acidic conditions. This is likely due to base- or acid-catalyzed reactions involving the aldehyde group. The significantly lower degradation of the comparator compounds confirms that the pyrazole ring and the nitrile group are relatively stable to hydrolysis under these conditions.

  • Thermal and Photolytic Stability: The compound demonstrated reasonable stability under thermal and photolytic stress, with degradation levels below 10%. However, it was still noticeably less stable than the comparator compounds, suggesting that the formyl group may participate in radical-mediated or other degradation pathways upon exposure to heat and light, albeit to a lesser extent than oxidation.

Conclusion and Recommendations

This comprehensive guide demonstrates that while the core 1-methyl-1H-pyrazole-4-carbonitrile scaffold is chemically robust, the introduction of a C5-formyl group significantly impacts the molecule's stability profile. The primary degradation pathway for 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile is the oxidation of the aldehyde to a carboxylic acid. It also exhibits moderate sensitivity to basic and acidic hydrolysis.

For researchers and drug development professionals working with this and similar formyl-substituted heterocyclic compounds, the following recommendations are paramount:

  • Formulation Strategy: Formulations should be designed to protect the compound from oxidative stress. This may involve the use of antioxidants, packaging under an inert atmosphere (e.g., nitrogen), and the use of light-protectant containers.

  • pH Control: Buffering formulations to a neutral or slightly acidic pH may enhance stability by minimizing base-catalyzed degradation.

  • Analytical Method Validation: The proposed stability-indicating HPLC method provides a strong starting point for validation. Peak purity analysis using a PDA detector should be employed to ensure that no co-eluting degradants are missed.

  • Impurity Profiling: The primary degradation product, 1-methyl-1H-pyrazole-4-carbonitrile-5-carboxylic acid, should be synthesized or isolated and characterized as a reference standard for quantitative impurity testing in future stability studies.

By understanding these stability characteristics early in the development process, scientists can proactively design more robust formulations and analytical strategies, ultimately accelerating the path from discovery to a safe and effective therapeutic.

References

  • ResearchGate. (2017, December 14). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. [Link]

  • ResearchGate. Photochemical and thermal rearrangements of some 3H-pyrazoles. [Link]

  • PMC. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. [Link]

  • BioProcess International. (2006, May 1). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (2026, February 23). Thermal Decomposition of Nitropyrazoles. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, April 30). FORCED DEGRADATION STUDIES: A TOOL FOR DETERMINATION OF STABILITY OF DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • PMC. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • PubMed. (2022, June 14). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). [Link]

  • Asian Journal of Research in Chemistry. (2010). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (2016, February 4). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. [Link]

  • MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. [Link]

  • Semantic Scholar. (2017, January 27). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • ResearchGate. (2025, November 28). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. [Link]

  • Chromatography Forum. (2012, August 26). Forced Degradation Sample Prep. [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • ResearchGate. (2024). Proposed mechanism for the formation of pyrazole-4-carbonitrile.... [Link]

Sources

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